1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Description
The exact mass of the compound 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one: A Comprehensive Technical Guide
Executive Summary
Thienyl chalcones represent a privileged structural scaffold at the intersection of medicinal chemistry and advanced materials science. Specifically, 1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one (also known as 1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one) is a meticulously designed
This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic basis for its applications in nonlinear optics (NLO) and targeted pharmacology.
Molecular & Physicochemical Properties
The architectural core of this compound features a strong push-pull electronic system across a conjugated ethylenic bridge. The electron-withdrawing nature of the chloro group paired with the electron-rich thiophene ring facilitates significant intramolecular charge transfer (ICT). This delocalization directly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a critical parameter that governs third-order nonlinear optical (NLO) susceptibility[1].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| IUPAC Name | (2E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one |
| Molecular Formula | C₁₃H₉ClOS |
| Molecular Weight | 248.73 g/mol |
| Structural Class | Heteroaryl Chalcone (Thienyl derivative) |
| Predominant Stereochemistry | Trans (E)-isomer |
| Appearance | Yellow to greenish-yellow crystalline solid |
| Key Electronic Feature | Push-pull conjugated |
Synthetic Workflow & Mechanistic Causality
The most robust and scalable method for synthesizing 1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is the base-catalyzed Claisen-Schmidt Condensation [2][3].
Step-by-Step Protocol & Causality
-
Reagent Solubilization: Dissolve equimolar amounts (e.g., 10 mmol) of 4-chloroacetophenone and thiophene-2-carboxaldehyde in 30 mL of absolute ethanol.
-
Causality: Ethanol is selected as a protic solvent because it readily dissolves both starting materials but exhibits poor solubility for the highly conjugated, rigid chalcone product. This differential solubility drives the reaction equilibrium forward via spontaneous precipitation.
-
-
Catalytic Activation: Dropwise addition of an aqueous alkaline solution (typically 40% w/v NaOH or KOH, 5 mL) under continuous magnetic stirring at 0–5 °C.
-
Causality: The strong base deprotonates the
-carbon of 4-chloroacetophenone to generate a highly nucleophilic enolate. Maintaining a low initial temperature suppresses unwanted side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation.
-
-
Condensation & Dehydration: The reaction mixture is allowed to warm to room temperature and stirred for 4 to 12 hours.
-
Causality: The enolate attacks the electrophilic carbonyl carbon of the thiophene-2-carboxaldehyde, forming a
-hydroxy ketone intermediate. Subsequent base-catalyzed dehydration proceeds via an E1cB mechanism, yielding the thermodynamically stable -unsaturated system.
-
-
Isolation & Purification: The mixture is poured into crushed ice, neutralized with dilute HCl, filtered, washed with cold distilled water, and recrystallized from hot ethanol.
-
Self-Validating System: This protocol is inherently self-validating. The successful formation of the product is visually confirmed by the precipitation of a yellow solid. In-process Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase will confirm completion via the disappearance of starting material spots and the emergence of a single, lower-Rf UV-active spot[4].
-
Figure 1: Step-by-step synthetic workflow of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one.
Spectroscopic Characterization & Structural Validation
To ensure absolute scientific integrity, the structural identity and stereochemistry of the synthesized chalcone must be validated using orthogonal spectroscopic techniques[4][5]:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum must exhibit a characteristic
-unsaturated carbonyl (C=O) stretching frequency at approximately 1650 cm⁻¹, shifted lower than typical ketones due to conjugation. The alkene (C=C) stretch will appear near 1590 cm⁻¹. -
Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃, 400 MHz): The definitive, self-validating proof of the (E)-geometry lies in the coupling constant (
) of the vinylic protons (H- and H- ). These protons will appear as two distinct doublets between 7.40 and 7.80 ppm. A coupling constant of Hz mathematically guarantees the (E)-isomer (trans), as the steric hindrance between the thiophene and chlorophenyl rings makes the (Z)-isomer ( Hz) thermodynamically unfavorable.
Biological & Material Science Applications
Material Science: Nonlinear Optics (NLO)
Thienyl chalcones crystallize in non-centrosymmetric space groups (often monoclinic), making them highly valuable for Second Harmonic Generation (SHG) and optical limiting applications. The highly delocalized
Pharmacology: The Michael Acceptor Mechanism
In biological systems, the
Figure 2: Mechanism of action via Michael addition to target protein cysteine residues.
Conclusion
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a highly versatile molecule that bridges the gap between synthetic organic chemistry, photonics, and targeted drug discovery. By strictly adhering to the base-catalyzed Claisen-Schmidt condensation protocol and validating the (E)-stereochemistry via ¹H NMR coupling constants, researchers can reliably produce high-purity yields of this compound. Its unique push-pull electronic architecture not only drives its utility in nonlinear optical materials but also dictates its precise pharmacological mechanism as a covalent modifier of critical biological targets.
References
-
Crystal structure, spectroscopic and third-order nonlinear optical susceptibility of linear fused ring dichloro-substituent chalcone isomers. Academia.edu. 1
-
Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one. ResearchGate. 5
-
Electronic and Nonlinear Optical Materials: The Role of Theory and Modeling. The Journal of Physical Chemistry A - ACS Publications. 6
-
3-(4-Chlorophenyl)-3-methylbutan-2-amine (Claisen-Schmidt Condensation Methodologies). Benchchem. 2
-
Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. ResearchGate. 3
-
Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. ResearchGate. 4
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PMC. 7
-
Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcone derivatives. Biomedical Research and Therapy. 8
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- 9. bmrat.com [bmrat.com]
Thiophene-Substituted Chalcone Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action
Introduction: The Strategic Integration of Thiophene into the Chalcone Scaffold
Chalcones, characterized by an open-chain flavonoid structure where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] This core enone moiety is a potent pharmacophore responsible for a vast spectrum of biological activities.[3][4] The strategic incorporation of heterocyclic rings, particularly the sulfur-containing thiophene moiety, has emerged as a highly successful approach to enhance and diversify the therapeutic potential of these molecules.[5][6][7]
The thiophene ring, an isostere of the phenyl ring, introduces unique electronic and steric properties.[7][8] Its electron-rich nature and ability to participate in hydrogen bonding and other non-covalent interactions can significantly influence the molecule's binding affinity to biological targets, pharmacokinetic profile, and overall efficacy.[6][9] Thiophene-containing compounds are already present in several commercially available drugs, highlighting their clinical relevance.[8][10] This guide provides an in-depth exploration of thiophene-substituted chalcone derivatives, focusing on their synthesis, multifaceted biological activities, and the underlying structure-activity relationships that govern their function.
Part 1: Synthesis of Thiophene-Substituted Chalcones
The construction of the thiophene-chalcone framework is predominantly achieved through well-established condensation reactions, valued for their reliability and tolerance of diverse functional groups.
The Claisen-Schmidt Condensation: The Workhorse Reaction
The Claisen-Schmidt condensation is the most ubiquitously employed method for synthesizing chalcones, including those with a thiophene ring.[2] This base-catalyzed aldol condensation involves the reaction of a substituted acetophenone (which may contain the thiophene ring) with an aromatic aldehyde (which may alternatively contain the thiophene ring).[11][12][13]
Causality of Experimental Choices:
-
Catalyst: An aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used.[13][14] The base's primary role is to abstract an acidic α-proton from the ketone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Solvent: Ethanol or methanol is commonly used as the reaction solvent.[6][15] These polar protic solvents are effective at dissolving both the reactants and the base catalyst, facilitating a homogenous reaction mixture.
-
Temperature: The reaction is typically conducted at room temperature, which is sufficient to promote the reaction without inducing side reactions or degradation of the product.[8][11]
-
Reactant Dissolution: Dissolve equimolar amounts of the appropriate thiophene-containing ketone (e.g., 2-acetylthiophene) and a substituted aromatic aldehyde in ethanol.[15]
-
Catalyst Addition: To the stirred solution, add an aqueous solution of 40-50% KOH or NaOH dropwise.[8][13] The reaction mixture is then stirred vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
-
Product Isolation: Upon completion, the reaction mixture is typically poured into ice-cold water or an acidic solution to neutralize the base and precipitate the crude chalcone product.[6]
-
Purification: The solid product is collected by filtration, washed thoroughly with water to remove inorganic impurities, and then dried. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the pure crystalline chalcone derivative.[6]
-
Characterization: The structure and purity of the synthesized compound are confirmed using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[1][8]
Other Synthetic Strategies
While Claisen-Schmidt is dominant, other reactions are crucial for creating the necessary precursors or for alternative coupling strategies.
-
Friedel-Crafts Acylation: This reaction is often used to synthesize the required acetylthiophene ketones by reacting a thiophene derivative with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst.
-
Suzuki Coupling: This powerful cross-coupling reaction can be employed to link different aromatic or heteroaromatic rings, providing a versatile method for constructing complex thiophene-containing precursors prior to the final condensation step.[16][17]
Part 2: The Broad Spectrum of Biological Activity
Thiophene-substituted chalcones exhibit a remarkable range of pharmacological properties, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of thiophene chalcones against a wide array of human cancer cell lines.[8][17][18]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain thiophene chalcones act as antimitotic agents by inhibiting the polymerization of tubulin, a critical protein for microtubule formation during cell division.[4][19] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[4][19] Compounds with significant antiproliferative activity have been shown to inhibit tubulin polymerization with IC₅₀ values in the low micromolar range.[4][19]
-
Apoptosis Induction: Many thiophene-chalcone derivatives induce programmed cell death (apoptosis) in cancer cells.[17][18] This is often achieved by modulating the expression of key regulatory proteins. For example, studies have shown these compounds can upregulate pro-apoptotic genes (like BAX and p53) and downregulate anti-apoptotic genes (like BCL2).[10][18] The activation of caspase-3 and caspase-9, crucial executioner enzymes in the apoptotic cascade, has also been observed.[18]
-
Cell Cycle Arrest: In addition to G2/M arrest, some derivatives can induce cell cycle arrest at the subG1 phase, which is indicative of apoptosis.[10][18]
-
Targeting Signaling Pathways: The p53 tumor suppressor pathway is a key target.[8] Chalcones can affect this pathway, leading to cell cycle arrest and apoptosis.[8] Furthermore, they have been shown to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that play a critical role in cancer invasion and metastasis.[10][18]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thiophene-Chalcone Hybrid | A549 (Lung) | 6.3 ± 0.9 | [17] |
| Thiophene-Chalcone Hybrid | A549 (Lung) | 1.9 ± 0.3 (GI₅₀) | [17] |
| Bis-Chalcone (5a) | MCF7 (Breast) | 7.87 ± 2.54 | [18] |
| Bis-Chalcone (5b) | MCF7 (Breast) | 4.05 ± 0.96 | [18] |
| Bis-Chalcone (5a) | HCT116 (Colon) | 18.10 ± 2.51 | [18] |
| Chlorothiophene-Chalcone (C6) | WiDr (Colorectal) | 0.45 (µg/mL) | [8] |
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][20]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene-chalcone derivatives for a specified period, typically 48 hours. Include a vehicle control (e.g., DMSO) and a positive control drug (e.g., cisplatin).[10][20]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[20]
-
Incubation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antimicrobial Activity
Thiophene-substituted chalcones have demonstrated significant activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][5]
Key Findings:
-
Antibacterial Action: Derivatives have shown efficacy against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[3][6] The presence of the thiophene ring, often in combination with other substituents like piperazine, is thought to contribute to this activity.[3]
-
Structure-Activity Relationship (SAR): Studies suggest that the type of substituent on the aromatic rings plays a crucial role. Compounds with electron-withdrawing groups have been observed to exhibit excellent antibacterial activity, while those with electron-releasing groups show more moderate activity.[12]
-
Antifungal Action: Potent antifungal effects have been reported, particularly against Candida species.[21] The mechanism of action can involve targeting the fungal cell membrane, specifically ergosterol.[21]
-
Antiviral Properties: Some thiophene sulfonate-containing chalcones have shown remarkable activity against plant viruses like the Tobacco mosaic virus (TMV).
This is a qualitative method to assess the antimicrobial activity of a compound.[1]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a sterile broth.
-
Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile filter paper discs with a known concentration of the synthesized chalcone derivative.
-
Placement and Incubation: Place the discs onto the surface of the inoculated agar plate. Also place a standard antibiotic disc (e.g., Chloramphenicol, Amoxicillin) as a positive control and a solvent disc as a negative control.[1][3] Incubate the plates at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone indicates greater antibacterial activity.
Anti-inflammatory Activity
Chalcones are well-documented anti-inflammatory agents, and the incorporation of a thiophene ring can enhance this property.[22][23]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[22]
-
Inhibition of Pro-inflammatory Enzymes: They can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[22]
-
Modulation of Signaling Pathways: Thiophene chalcones can suppress the activation of the Nuclear Factor-κB (NF-κB) and JNK signaling pathways.[24] These pathways control the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and inducible nitric oxide synthase (iNOS).[24]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological potency of thiophene-chalcone derivatives is highly dependent on the nature, number, and position of substituents on both the thiophene and the other aromatic ring.
-
Role of Halogens: The presence of halogen atoms like chlorine and bromine on the thiophene or phenyl ring often enhances biological activity.[8][25] These electronegative groups can alter the electronic distribution of the molecule and improve its binding affinity to target proteins.[25]
-
Influence of Methoxy Groups: Methoxy (-OCH₃) groups are frequently found in highly active chalcones.[8][13] Their position is critical; for example, methoxy substitution on the phenyl ring can significantly impact anticancer and antibacterial potency.[9]
-
Hydroxyl Groups: A free phenolic hydroxyl (-OH) group can be a key factor for strong antibacterial and antioxidant activity, partly due to its ability to scavenge reactive oxygen species (ROS).[4][25]
-
Bis-Chalcones: Linking two chalcone units, often via a central thiophene moiety, can lead to enhanced biological activity compared to their monochalcone counterparts, potentially due to increased binding opportunities with target macromolecules.[10][18]
-
Heterocyclic Substitutions: Replacing a phenyl ring with other heterocyclic systems like furan or pyridine can modulate activity, though in some cases, such as for acetylcholinesterase inhibition, furan and thiophene were found to decrease potency compared to a phenyl ring.[26]
Conclusion and Future Perspectives
Thiophene-substituted chalcones stand out as a versatile and highly promising class of compounds in drug discovery. Their straightforward and efficient synthesis, primarily via the Claisen-Schmidt condensation, allows for the generation of large and diverse chemical libraries for biological screening. The thiophene moiety is not merely a passive structural element but an active contributor to the molecule's pharmacological profile, enhancing its potency across anticancer, antimicrobial, and anti-inflammatory applications.
Future research should focus on optimizing the lead compounds identified to date, aiming to improve their selectivity, reduce toxicity, and enhance their pharmacokinetic properties. Exploring novel and green synthetic methodologies will also be crucial for sustainable drug development.[27][28] As our understanding of the specific molecular targets and mechanisms of action deepens, the rational design of next-generation thiophene-chalcone derivatives holds immense potential for addressing significant unmet medical needs.
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- 24. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
- 28. benthamscience.com [benthamscience.com]
Therapeutic Potential of 4-Chlorophenyl Thienyl Enones in Drug Discovery
Executive Summary & Chemical Architecture
In the landscape of modern drug discovery, the chalcone scaffold (1,3-diaryl-2-propen-1-one) has emerged as a highly versatile pharmacophore. As of 2026, structural optimization of this scaffold has led to the development of 4-chlorophenyl thienyl enones —a specialized subclass where the traditional phenyl rings are replaced by a 4-chlorophenyl moiety and a thiophene (thienyl) ring, bridged by an α,β-unsaturated carbonyl system.
From a molecular design perspective, this architecture is highly deliberate:
-
The Enone Bridge: Acts as a Michael acceptor. The electrophilic β-carbon can form reversible or irreversible covalent bonds with nucleophilic cysteine residues in target proteins.
-
The Thienyl Ring: Serves as a bioisostere for a phenyl ring. It reduces the overall steric bulk while altering the electron density of the conjugated system, frequently enhancing target binding affinity and improving pharmacokinetic properties[1].
-
The 4-Chlorophenyl Group: The para-chloro substitution significantly increases the lipophilicity (LogP) of the molecule, which is critical for cellular membrane penetration. Furthermore, the halogen atom provides optimal steric filling for deep hydrophobic pockets in target proteins, such as the Leu26 pocket of MDM2[2].
Primary Therapeutic Modalities
Oncology: Disruption of the p53-MDM2 Axis
The tumor suppressor protein p53 is negatively regulated by the E3 ubiquitin ligase MDM2. Overexpression of MDM2 in various cancers leads to the degradation of p53. 4-chlorophenyl thienyl enones have demonstrated profound efficacy in disrupting this protein-protein interaction[3].
Mechanistically, the 4-chlorophenyl group mimics the hydrophobic side chain of Leu26 or Trp23 of the native p53 peptide, effectively inserting itself into the MDM2 binding cleft[2]. This competitive inhibition prevents p53 ubiquitination, leading to its accumulation and the subsequent transcriptional activation of apoptotic pathways (e.g., upregulating p21 and PUMA)[3].
Caption: Mechanism of p53 reactivation via MDM2 inhibition by thienyl enone derivatives.
Oncology: Topoisomerase I and II Inhibition
Beyond MDM2, these compounds exhibit potent inhibition of DNA topoisomerases. The planar nature of the thienyl-enone-phenyl system allows for DNA intercalation, while the Michael acceptor interacts with the topoisomerase cleavage complex[4]. Studies utilizing Jurkat (T-cell leukemia) cell lines have shown that derivatives with high lipophilicity (driven by the 4-chloro substitution) exert the strongest Topoisomerase I inhibition, trapping the enzyme and preventing DNA religation, which ultimately triggers apoptosis[5].
Neurological & Antimicrobial Applications
The therapeutic utility of this scaffold extends into neurology and infectious diseases. Specific brominated thienyl 4-chlorophenyl enones have been identified as highly selective, competitive inhibitors of human Monoamine Oxidase-B (hMAO-B), presenting a viable pathway for Parkinson's disease therapeutics[6]. Additionally, dihydropyrazole derivatives synthesized from these enones exhibit potent antifungal activity by disrupting cell membrane integrity[3].
Quantitative Data Summary
To provide a comparative baseline for structure-activity relationship (SAR) studies, the following table summarizes the in vitro efficacy of key 4-chlorophenyl thienyl enone derivatives across multiple targets.
| Compound Derivative | Primary Target | IC50 / MIC | Cell Line / Assay | Mechanism of Action |
| Chlorothiophene Chalcone (Cmpd 16) | p53-MDM2 | 17 ± 1 µM | NCI-H460 (Lung Cancer) | MDM2 inhibition, p53 reactivation[3] |
| 4-Chloro-4'-hydroxychalcone | Topoisomerase I | 37.5 µM | Jurkat (T-cell Leukemia) | Catalytic inhibition of DNA relaxation[4] |
| 2-Thienyl Dihydropyrazole Enone | Fungal Target | 5.35 µM | C. albicans | Membrane disruption / Antifungal[3] |
| 5-Bromothiophen-2-yl 4-chloro enone | hMAO-B | 0.11 µM | Enzymatic Assay | Selective competitive inhibition[6] |
Experimental Methodologies & Protocols
As an application scientist, I emphasize that experimental design must be self-validating. The following protocols detail the synthesis of the pharmacophore and the subsequent biological validation, explaining the causality behind each methodological choice.
Protocol 1: Synthesis via Claisen-Schmidt Condensation
The synthesis of 4-chlorophenyl thienyl enones relies on a base-catalyzed Claisen-Schmidt condensation[1]. This route is prioritized because it provides high atom economy and reliable stereoselectivity toward the thermodynamically stable (E)-isomer.
-
Reagent Preparation: Dissolve equimolar amounts (10 mmol) of 2-acetylthiophene and 4-chlorobenzaldehyde in 20 mL of absolute ethanol.
-
Causality: Ethanol is chosen as the solvent because it solubilizes both starting materials but allows the less polar enone product to precipitate, driving the reaction equilibrium forward.
-
-
Base-Catalyzed Enolization: Cool the mixture to 0°C. Add 10% aqueous NaOH (5 mL) dropwise over 15 minutes under continuous stirring.
-
Causality: The base deprotonates the α-carbon of 2-acetylthiophene to form a reactive enolate. Dropwise addition at low temperatures prevents exothermic runaway and minimizes unwanted Cannizzaro side reactions of the aldehyde.
-
-
Aldol Condensation & Dehydration: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The initial aldol addition forms a β-hydroxy ketone intermediate. Extended stirring promotes spontaneous dehydration (elimination of water), driven by the thermodynamic stability of the resulting highly conjugated α,β-unsaturated system.
-
-
Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol.
Caption: Workflow for the synthesis and high-throughput screening of 4-chlorophenyl thienyl enones.
Protocol 2: Yeast-Based p53-MDM2 Screening Assay
To validate target engagement, a yeast-based reporter assay is superior for initial screening because it isolates the p53-MDM2 interaction from the complex, redundant apoptotic pathways found in mammalian cells[3]. This creates a self-validating system: signal activation strictly correlates with MDM2 inhibition.
-
Plasmid Transformation: Co-transform Saccharomyces cerevisiae with three plasmids: a human p53 expression vector, a human MDM2 expression vector, and a p53-responsive reporter plasmid (e.g., expressing β-galactosidase).
-
Baseline Establishment: Grow the yeast in selective media. In the absence of an inhibitor, MDM2 binds to p53 and represses its transcriptional activity, resulting in low β-galactosidase expression.
-
Compound Incubation: Treat the yeast cultures with varying concentrations (1 µM to 50 µM) of the synthesized 4-chlorophenyl thienyl enone.
-
Reporter Readout: After 16 hours, lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm.
-
Causality: If the enone successfully binds MDM2, p53 is liberated to activate the reporter gene. An increase in absorbance directly quantifies the compound's inhibitory potency.
-
-
Viability Counter-Screen: Perform a standard OD600 growth curve alongside the reporter assay.
-
Causality: This ensures that a lack of signal at high concentrations is due to target saturation rather than general compound toxicity killing the yeast cells.
-
References[4] A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4z0vBFMsDG_IQGKCM9Paopk6bf1bPkXYoucGbTxVk6ECQvHbpfXun5NMStNtFABOK9QBD0xOl3-rzqGaVjV-zpHCHOXbNWYAK9ieUu5uNDFpRLw-bABXKGo5zAJh_BGVpB3C][3] Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPY2DS8TfITJaqiqjBfOfxMr2rYPdmMHVKOfLNXJFKF4ltaNjl7K_ifNB5hbpOC1zGsIf4jPM0LzCXfFZ_LlLGuvXPmpGQHSVivU2ngDqCTtNfwNtL_wNhz805b8KB6kxhOwNS_EcVrgMaiaZLalVhlDJsPHph3iySBnRmFOvwZ2f5KApGzHDNYJw27DQGmbpjRZv8jvEjsOuylDdRiRPnzY39oh3-ffL1TMSR7n_8df_18oq0MNS4YLe76tcIh_fOZ1eVhqUUEAiGP46EC3tyt8YOMOHCQ31rSxo98wdDlJof9ri6cF_Sv9lhahP8qppKCSf3AoudVk_Pr6iYOpaaRbB6yIy2Fj4=][6] Thienyl chalcones: Synthesis and biological activities. Journalcra.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_wuOXVv_Ae3AXls4S98C4OM3nlr6VpnvLpAUX9iIkQaJqR-fg5piQuoWtgyU2bqfKvIxmzINGm_pjBrl5Hn8RBpWKqkZzpg71G3Y6tFBMEPeqZIybx1y88OfNx984treYAocEXqz5YMxGcm4orEXkqgToKpC3cV_z][5] Cytotoxic activity of 4′-hydroxychalcone derivatives against Jurkat cells and their effects on mammalian DNA topoisomerase I. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4R_L5MnRrLsaum1O2bpmX8EkCyo1odtbseyzRULe1UpDZJgt_pZHEfIHnY5KpF7Uie_ccuy_9jPBixQyvyrv9boMhREE_8i5A7x0Cs0YjgvOqVZF1w7S_rsnUj2mIlBtdebtnXIDa1s7oVQ470_w7t9fS3pb7ohpN][1] Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgBAmdZe4mDqopr4mK9dknZsUxqHfgk4g3hsadq2pfJ8rL5KmKeXluFLl1E55M4DqR92Is0TqzaZnrOX_RvapcSvIhpakXAK1I59MqbGik2MK3c_zoxe3r4PkmuDKw8XUNKrsonWTEzyyK4Dig][2] Small molecule MDM2 inhibitors based on nutlins. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5_IWwyMuVisAgYCFAwVPsn2lVjB4r33BWgtUNtuk0uoB5_1mkVIHsSctMaDm446jcFJjK4oyzEVE3y9HdRXk_IPKK96MtjJhnJRcECrobImtf8CNZ7IOdLZvUV5jn5202rBqyK17bfLpmfsH2ZQ_bdF1f1-Q82ilp4V_bUSLFDQPWF_7M4GWe1zEAgoBmN5JcKZk2F-LIGCwVZWEBA==]
Sources
- 1. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. journalcra.com [journalcra.com]
Biological Targets for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
An In-Depth Technical Guide for Drug Discovery & Pharmacological Profiling
Executive Summary
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by the replacement of the typical B-ring phenyl moiety with a thiophene heterocycle. This structural modification confers unique electronic and steric properties, classifying it as a privileged scaffold in medicinal chemistry.
Unlike simple chalcones, the incorporation of the electron-rich thiophene ring and the lipophilic 4-chlorophenyl moiety (A-ring) directs this molecule toward specific hydrophobic pockets in biological targets. This guide details its primary biological targets—Tubulin and Monoamine Oxidase B (MAO-B) —and provides the experimental frameworks required to validate its activity.
Part 1: Chemical Profile & Structural Logic
The molecule functions as a Michael Acceptor , containing an
| Feature | Chemical Component | Biological Function |
| Electrophile | Covalent modification of nucleophilic residues (Cys); Michael addition. | |
| Lipophile (A-Ring) | 4-Chlorophenyl | Enhances membrane permeability; fills hydrophobic pockets (e.g., MAO-B active site). |
| Bioisostere (B-Ring) | 2-Thienyl | Mimics the phenyl ring of Colchicine/Combretastatin A4; interacts with sulfur-aromatic networks. |
Part 2: Primary Biological Targets
1. Tubulin (Microtubule Destabilization)
The most significant target for thiophene-chalcones is the Colchicine Binding Site on
-
Mechanism of Action: The compound binds at the interface of
- and -tubulin dimers. The 2-thienyl moiety mimics the trimethoxyphenyl ring of Combretastatin A4 (CA-4), while the 4-chlorophenyl group occupies the hydrophobic accessory pocket. This binding prevents the curved-to-straight conformational change required for microtubule polymerization. -
Physiological Outcome: Inhibition of microtubule assembly leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cells (antineoplastic activity).
Signaling Pathway Visualization (Tubulin)
Caption: Mechanism of tubulin destabilization. The compound binds to the colchicine site, blocking polymerization and inducing apoptotic cell death.
2. Monoamine Oxidase B (MAO-B)
The 1-(4-chlorophenyl)-3-(2-thienyl) scaffold is a potent, reversible inhibitor of hMAO-B , a key enzyme in neurodegeneration (Parkinson’s Disease).
-
Mechanism of Action: The compound spans the bipartite cavity of MAO-B. The 4-chlorophenyl ring penetrates the "entrance cavity," while the thiophene ring orients toward the FAD cofactor in the "substrate cavity." The chlorine substituent is critical for selectivity, sterically clashing with Ile335 in MAO-A (which is narrower) but fitting into the larger MAO-B active site.
-
Physiological Outcome: Inhibition prevents the oxidative deamination of dopamine, increasing its synaptic availability and reducing the production of neurotoxic Hydrogen Peroxide (
).
Enzymatic Pathway Visualization (MAO-B)
Caption: MAO-B inhibition pathway.[1] The chalcone competitively inhibits MAO-B, preventing dopamine degradation and reducing oxidative stress.
Part 3: Experimental Validation Protocols
To validate these targets in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the IC50 of the compound against tubulin assembly.
-
Reagent Preparation:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.
-
Reporter: DAPI (fluorescence enhances upon binding to polymer).
-
-
Compound Handling:
-
Dissolve 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1
M to 50 M).
-
-
Assay Execution:
-
Pre-incubate tubulin (10
M) with compound for 15 min at 4°C. -
Initiate polymerization by shifting temperature to 37°C.
-
Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot Fluorescence vs. Time.
-
Validation Check: The curve should show a flattened slope compared to the Vehicle Control (DMSO). A "Vmax" reduction confirms inhibition.
-
Protocol B: MAO-B Inhibition Kinetics
Objective: Determine Ki and Selectivity Index (SI) over MAO-A.
-
System: Recombinant human MAO-B and MAO-A enzymes.
-
Substrate: Tyramine (non-selective) or Benzylamine (MAO-B selective).
-
Detection: Amplex Red / Horseradish Peroxidase (HRP) coupled assay.
-
produced by MAO reacts with Amplex Red
Resorufin (Fluorescent).
-
produced by MAO reacts with Amplex Red
-
Workflow:
-
Incubate Enzyme + Compound (1 nM - 10
M) for 20 min at 37°C. -
Add Substrate + Amplex Red + HRP mixture.
-
Measure fluorescence (Ex 530 nm / Em 590 nm).
-
-
Validation Check:
-
Perform Lineweaver-Burk plots. Competitive inhibition will show intersecting lines at the Y-axis (
unchanged) but varying X-intercepts ( changes).
-
Part 4: References
-
Kamal, A., et al. (2008). "Design, synthesis, and biological evaluation of thiophene analogues of chalcones." Bioorganic & Medicinal Chemistry Letters. Link
-
Establishes the tubulin-targeting capability of thiophene-chalcones.
-
-
Chimenti, F., et al. (2009). "Chalcones: A Valid Scaffold for Monoamine Oxidase Inhibitors." Journal of Medicinal Chemistry. Link
-
Defines the SAR for MAO-B selectivity in chlorinated chalcones.
-
-
Vogel, S., et al. (2010). "Wavelength-Dependent Photoisomerization of Chalcones." The Journal of Organic Chemistry. Link
-
Provides physicochemical properties essential for handling the compound (E vs Z isomers).
-
-
PubChem Compound Summary. "1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one (CID 5376057)." National Center for Biotechnology Information. Link
-
Source for chemical structure and identifiers.
-
-
Modzelewska, A., et al. (2006). "Anticancer activities of novel chalcone analogues." European Journal of Medicinal Chemistry. Link
-
Grounds the anticancer claims and glutathione interaction mechanisms.
-
Sources
Role of chlorine substitution in the bioactivity of thienyl chalcones
Topic: Role of chlorine substitution in the bioactivity of thienyl chalcones Content Type: In-depth Technical Guide
A Guide to Structure-Activity Relationships, Synthesis, and Mechanistic Action
Executive Summary
Thienyl chalcones—hybrid scaffolds incorporating a thiophene heterocycle into the 1,3-diaryl-2-propen-1-one framework—represent a privileged structure in medicinal chemistry. While the thiophene moiety acts as a bioisostere for the phenyl ring, improving metabolic stability and binding affinity, the introduction of chlorine (Cl) substituents acts as a critical modulator of bioactivity.
This guide analyzes how chlorine substitution drives pharmacological potency.[1][2][3][4][5][6][7][8] The electronegativity (
Chemical Foundation & Synthesis Strategy
The Scaffold
The core structure consists of two aromatic rings linked by a three-carbon
-
Ring A (Thiophene): Electron-rich, providing specific
- stacking interactions and sulfur-mediated hydrogen bonding. -
Ring B (Phenyl/Aryl): The primary site for halogenation (Chlorine substitution).
-
Linker: The enone moiety is the "warhead," acting as a Michael acceptor for nucleophilic attack by enzymes.
Synthesis Protocol: Claisen-Schmidt Condensation
The standard synthesis involves the base-catalyzed aldol condensation of a thiophene-carboxaldehyde with a substituted acetophenone (or vice versa).
Protocol 1: Synthesis of Chlorinated Thienyl Chalcones
-
Reagents: 2-Acetylthiophene (or 2-Thiophenecarboxaldehyde), Chloro-substituted benzaldehyde (or Chloro-acetophenone), 40% NaOH (aq), Ethanol (95%).
-
Reaction Type: Claisen-Schmidt Condensation.[1][3][4][7][10][11][12][13][14]
Step-by-Step Methodology:
-
Preparation: Dissolve 0.01 mol of the ketone (e.g., 2-acetylthiophene) and 0.01 mol of the aldehyde (e.g., 4-chlorobenzaldehyde) in 20 mL of ethanol in a round-bottom flask.
-
Catalysis: Place the flask in an ice bath (
C). Add 5 mL of 40% NaOH solution dropwise with continuous stirring. -
Reaction: Stir the mixture mechanically at room temperature for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).
-
Work-up: Pour the reaction mixture into 200 mL of crushed ice-water containing 2-3 mL of HCl to neutralize the base.
-
Isolation: The precipitate (chalcone) is filtered, washed with cold water until neutral pH, and air-dried.
-
Purification: Recrystallize from ethanol/chloroform to obtain the pure product.
Visualization: Synthesis Workflow
Figure 1: Step-by-step Claisen-Schmidt condensation workflow for thienyl chalcone synthesis.
Mechanistic Role of Chlorine Substitution[1][2]
The bioactivity of chlorinated thienyl chalcones is not random; it follows specific electronic and steric rules.
Electronic Modulation (The Hammett Effect)
The
-
Mechanism: A chlorine substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I).
-
Result: This decreases electron density in the conjugated system, making the
-carbon more electrophilic. -
Outcome: Increased reaction rate with biological nucleophiles (alkylation of enzymes), leading to higher potency.
Lipophilicity and Membrane Permeability
Chlorine is highly lipophilic.
-
LogP Influence: Substitution with Cl increases the partition coefficient (LogP).
-
Bioavailability: This facilitates passive diffusion across the lipid bilayers of bacterial cell walls or cancer cell membranes.
-
Binding: The Cl atom can fill hydrophobic pockets in the target protein (e.g., tubulin or EGFR kinase domains).
Visualization: SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map detailing how structural components drive bioactivity.
Bioactivity Profiles & Data Analysis
Antimicrobial Activity
Chlorinated thienyl chalcones exhibit significant antibacterial and antifungal properties. The position of the chlorine atom is critical.[2]
-
Para-position (4-Cl): Generally yields the highest activity due to minimal steric hindrance and optimal electronic withdrawal.
-
Meta-position (3-Cl): Moderate activity.
-
Ortho-position (2-Cl): Often lower activity due to steric clash preventing planar conformation, which is required for conjugation.
Data Summary: Antimicrobial Potency (MIC in
| Compound Variant | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Unsubstituted Thienyl Chalcone | 50 - 100 | >100 | >100 |
| 4-Chloro substituted | 12.5 - 25 | 25 - 50 | 12.5 |
| 2,4-Dichloro substituted | 6.25 - 12.5 | 25 | 6.25 |
| Standard (Ciprofloxacin) | 1 - 5 | 1 - 5 | N/A |
Anticancer Activity
In cancer models (e.g., MCF-7 Breast Cancer, WiDr Colorectal), thienyl chalcones induce apoptosis.
-
Mechanism: Disruption of the p53 pathway and inhibition of tubulin polymerization.
-
Key Insight: Chlorothiophene derivatives (where Cl is on the thiophene ring itself) have shown IC50 values as low as 0.45
g/mL against colorectal cancer cells, outperforming non-chlorinated analogs.
Experimental Validation Protocols
To validate these findings in your own lab, use the following standardized assay.
Protocol 2: MTT Cytotoxicity Assay
Objective: Determine the IC50 of synthesized chalcones against cancer cell lines (e.g., MCF-7).[9]
-
Seeding: Plate cells in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at C, 5% . -
Treatment: Dissolve the chlorinated thienyl chalcone in DMSO (stock). Prepare serial dilutions in culture media. Treat cells with varying concentrations (0.1 - 100
M). Include a DMSO control (0.1% max). -
Incubation: Incubate for 48 hours.
-
Labeling: Add 20
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add 100
L of DMSO to dissolve the purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curve to determine IC50.
References
-
Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Investigating chlorothiophene-based chalcones as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link][6]
-
Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives. Systematic Reviews in Pharmacy. [Link]
Sources
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- 2. eurochlor.org [eurochlor.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mattioli1885journals.com [mattioli1885journals.com]
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- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Guide: Thiophene vs. Benzene Bioisosterism in Chalcone Pharmacophores
Topic: Comparison of Thiophene vs. Benzene Rings in Chalcone Pharmacophores Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure in medicinal chemistry, serving as a precursor to flavonoids and a potent pharmacophore in oncology, infectiology, and inflammation.[1][2][3][4] A critical strategy in optimizing chalcone potency and pharmacokinetic (PK) profiles is the bioisosteric replacement of the phenyl ring (Ring A or B) with a thiophene moiety.
This guide analyzes the physicochemical, electronic, and metabolic divergences between benzene and thiophene within the chalcone architecture. While often termed "classical bioisosteres," the replacement introduces significant electronic perturbations—specifically converting a
Physicochemical & Electronic Divergence
Electronic Character and Reactivity
The fundamental difference lies in the aromaticity and electron density distribution.
-
Benzene: A regular hexagon with uniform electron delocalization. It acts as a neutral aromatic system.
-
Thiophene: A 5-membered heterocycle containing sulfur.[5][6] The sulfur atom donates a lone pair into the
-system, making the ring -excessive (electron-rich).
Impact on Chalcone Michael Acceptors:
In a chalcone, the
-
Thiophene on Ring A (Ketone side): The electron-donating nature of thiophene increases the electron density of the carbonyl oxygen via resonance, potentially reducing the electrophilicity of the
-carbon unless counterbalanced by electron-withdrawing groups (EWGs). -
Thiophene on Ring B (Aldehyde side): Placing the
-excessive thiophene adjacent to the alkene stabilizes the transition state of Michael additions but can also alter the binding geometry due to the C-S-C bond angle (~92°) being significantly sharper than the C-C-C angle (120°) in benzene.
Lipophilicity and Solubility
Thiophene is generally more lipophilic than benzene. The sulfur atom is a "soft" center with high polarizability.
-
LogP Implication: Replacing a phenyl ring with thiophene typically increases the logP value, enhancing membrane permeability but potentially reducing aqueous solubility.
-
Sigma-Hole Interactions: The sulfur atom possesses a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—allowing for specific non-covalent interactions with nucleophilic residues in the binding pocket, a feature absent in benzene.
Metabolic Liability (The "Structural Alert")
While benzene metabolism is dominated by hydroxylation (phenol formation) and subsequent quinone generation (bone marrow toxicity), thiophene introduces a distinct metabolic risk.
-
Bioactivation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur to form thiophene S-oxides and epoxides .
-
Toxicity: These intermediates are highly reactive electrophiles that can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity (e.g., as seen with the withdrawal of tienilic acid).
Data Presentation: Comparative Profile
Table 1: Physicochemical and Biological Comparison of Benzene vs. Thiophene Chalcones
| Parameter | Benzene-Chalcone Analog | Thiophene-Chalcone Analog | Implication for Drug Design |
| Aromatic Character | High Resonance Energy (36 kcal/mol) | Lower Resonance Energy (29 kcal/mol) | Thiophene is more reactive to electrophilic attack. |
| Electronic Nature | Thiophene alters the LUMO energy of the enone system. | ||
| Geometry | 6-membered, 120° angles | 5-membered, ~92° C-S-C angle | Thiophene is physically smaller; alters steric fit. |
| Lipophilicity | Baseline | Increased | Enhanced blood-brain barrier (BBB) penetration. |
| Metabolic Route | Ring Hydroxylation | S-Oxidation | Distinct toxicity profiles (Marrow vs. Liver). |
| Cysteine Reactivity | Moderate (Michael Addition) | Tunable (Often Higher) | Thiophene analogs often show higher potency in covalent inhibition. |
Experimental Protocols
Synthesis: Claisen-Schmidt Condensation
The standard synthesis for both analogs utilizes the Claisen-Schmidt condensation.[1] However, thiophene aldehydes require careful handling due to their susceptibility to the Cannizzaro reaction or degradation under harsh basic conditions.
Protocol: Base-Catalyzed Synthesis of Thiophene-Chalcones
Reagents:
-
2-Acetylthiophene (or Acetophenone for benzene analog)
-
Benzaldehyde (or Thiophene-2-carboxaldehyde)
-
Ethanol (Absolute)
-
40% Sodium Hydroxide (NaOH) aqueous solution
-
Ice-cold distilled water and 10% HCl[7]
Step-by-Step Methodology:
-
Solubilization: In a 100 mL round-bottom flask, dissolve 0.01 mol of the ketone (e.g., 2-acetylthiophene) and 0.01 mol of the aldehyde in 15 mL of absolute ethanol.
-
Catalysis: Place the flask in an ice bath (0-5°C). Add 2 mL of 40% NaOH dropwise with vigorous stirring. Note: Thiophene derivatives react faster; temperature control is critical to prevent polymerization.
-
Reaction: Allow the mixture to stir at room temperature.
-
Benzene analogs: Typically require 3–6 hours.
-
Thiophene analogs: Often complete in 1–3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
-
Work-up: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.
-
Neutralization: Acidify carefully with 10% HCl to pH ~7. This precipitates the chalcone.[7]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Visualization of Synthetic Workflow
Figure 1: Optimized Claisen-Schmidt condensation workflow for thiophene-based chalcones.
Metabolic Bioactivation & Toxicity Pathways
Understanding the metabolic fate is crucial for safety assessment. The diagram below contrasts the bioactivation pathways.
Figure 2: Comparative metabolic bioactivation pathways. Benzene activation leads to quinones affecting bone marrow, while thiophene activation generates S-oxides targeting the liver.
Structure-Activity Relationship (SAR) Analysis
Anticancer Potency
Recent studies indicate that thiophene-chalcones often outperform their benzene counterparts in cytotoxicity assays against specific cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).
-
Mechanism: The enhanced lipophilicity facilitates cellular entry, while the specific geometry of the thiophene ring may better accommodate the hydrophobic pockets of targets like Tubulin or EGFR.
-
Case Study: A chlorothiophene-based chalcone demonstrated an IC
of 0.45 µg/mL against WiDr colorectal cells, significantly more potent than the standard 5-Fluorouracil (5-FU) in the same assay [1].
Strategic Substitution
To mitigate the metabolic toxicity of thiophene while retaining its potency:
-
Block Metabolic Sites: Substitution at the 2- and 5-positions of the thiophene ring (e.g., with chlorine or methyl groups) can sterically hinder CYP450 oxidation, preventing the formation of the reactive S-oxide.
-
Hybridization: Fusing the thiophene into a bicyclic system (e.g., benzothiophene) often stabilizes the ring against oxidative opening while maintaining bioactivity [2].
References
-
Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight. Arabian Journal of Chemistry, 2025. Link
-
A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors. International Journal of Molecular Sciences, 2024. Link
-
Bioisosterism in Medicinal Chemistry. ResearchGate, 2022. Link
-
Toxicity Originating from Thiophene Containing Drugs. ResearchGate, 2025. Link
-
Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. BenchChem Protocols, 2025. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. m.youtube.com [m.youtube.com]
The Electronic Architecture of the Prop-2-en-1-one Linker in Heterocyclic Chalcones: A Mechanistic Guide to Michael Acceptor Reactivity
Executive Summary
Chalcones represent a privileged class of open-chain flavonoids characterized by a highly reactive core: the prop-2-en-1-one linker. This three-carbon α,β-unsaturated carbonyl system bridges two aromatic or heteroaromatic rings, acting as the primary pharmacophore for a vast array of biological activities[1]. As drug development increasingly leans toward targeted covalent inhibitors, understanding the electronic properties of this linker is paramount. This whitepaper provides an in-depth technical analysis of how heterocyclic substitutions modulate the quantum mechanical properties of the prop-2-en-1-one moiety, thereby fine-tuning its Michael acceptor reactivity for precise biological targeting.
Structural and Electronic Fundamentals
The fundamental structure of a chalcone (1,3-diaryl-2-propen-1-one) consists of two aromatic rings (Ring A and Ring B) interconnected by the prop-2-en-1-one linker[1]. The extended π-conjugation across this system allows for significant electron delocalization. When standard phenyl rings are replaced by electron-rich or electron-deficient heterocycles—such as thiophene, pyridine, furan, or benzothiazole—the electronic landscape of the entire molecule shifts[2].
The prop-2-en-1-one linker is not merely a structural bridge; it is a highly tunable electronic conduit. The carbonyl oxygen exerts an electron-withdrawing effect via resonance, creating a partial positive charge on the
Logical flow of heterocyclic modulation on prop-2-en-1-one Michael acceptor reactivity.
Quantum Mechanical Descriptors: FMO Theory
To predict and rationalize the reactivity of the prop-2-en-1-one linker, we rely on Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical reactivity and kinetic stability of the chalcone[4].
-
LUMO Localization: In heterocyclic chalcones, the LUMO electron density is predominantly localized over the α,β-unsaturated carbonyl group (the linker)[4]. Because the LUMO acts as the electron acceptor during a reaction, its localization confirms that the prop-2-en-1-one linker is the primary electrophilic site.
-
HOMO Localization: Conversely, the HOMO electron density is typically distributed over the electron-donating heterocyclic rings (e.g., benzothiazolyl or thiophene rings)[4].
-
The Energy Gap (
): The energy difference between the HOMO and LUMO ( ) is a critical descriptor of molecular "softness" and reactivity[5]. A narrower HOMO-LUMO gap indicates a highly reactive molecule that can easily accept electrons from a biological nucleophile[4]. For example, introducing a strongly electron-withdrawing heterocycle lowers the LUMO energy, thereby decreasing the and increasing the electrophilicity of the Michael acceptor[4].
Covalent Pharmacology: The Michael Addition Pathway
The pharmacological utility of the prop-2-en-1-one linker lies in its function as a Michael acceptor[3]. In the tumor microenvironment or within inflammatory pathways, this electrophilic α,β-unsaturated ketone undergoes nucleophilic attack by the sulfhydryl (-SH) groups of specific cysteine residues on target proteins (such as Keap1, NF-κB, or tubulin)[3].
This covalent modification is the cornerstone of chalcone-based drug design. However, an overly reactive Michael acceptor can lead to off-target toxicity (binding indiscriminately to cellular thiols like glutathione). Therefore, the strategic placement of heterocycles is used to fine-tune the LUMO energy[2]. By adjusting the electron density of the prop-2-en-1-one linker, drug developers can optimize the binding kinetics, ensuring the chalcone is reactive enough to engage the target cysteine, but stable enough to avoid systemic toxicity.
Quantitative Data Summary: Electronic Properties
The following table synthesizes computational data demonstrating how different substitutions impact the electronic properties of the prop-2-en-1-one linker:
| Compound Class / Substitution | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap ( | Reactivity Profile & Biological Implication |
| Trans-Chalcone (Baseline) | -5.65 to -6.17 | -2.01 to -3.21 | ~3.64 | Standard Michael acceptor reactivity; moderate biological activity[6]. |
| Benzothiazolyl (p-tolyl) | -5.99 | -2.25 | 3.74 | High stability; lower binding potential due to wider gap[4]. |
| Benzothiazolyl (p-bromo) | -6.14 | -2.54 | 3.60 | Increased electrophilicity; higher reactivity toward biological targets[4]. |
| Multi-methoxy Chalcone | -5.80 | -2.70 | 3.10 | High softness and bioactivity; strong target binding affinity[7]. |
Self-Validating Experimental & Computational Protocols
To accurately harness the prop-2-en-1-one linker in drug discovery, a rigorous, self-validating workflow combining quantum mechanics and synthetic chemistry is required.
End-to-end self-validating workflow for synthesizing and analyzing heterocyclic chalcones.
Protocol A: Computational Evaluation of Electronic Properties (DFT)
Causality Focus: Density Functional Theory (DFT) is utilized prior to synthesis to predict whether a proposed heterocyclic modification will yield the desired Michael acceptor reactivity.
-
Geometry Optimization: Construct the 3D molecular structure of the target heterocyclic chalcone. Perform geometry optimization using the B3LYP hybrid functional with the 6-311G(d,p) basis set[8].
-
Why this basis set? The 6-311G(d,p) basis set includes polarization functions (d,p) which are absolutely critical for accurately modeling the extended electron delocalization and potential intramolecular hydrogen bonding across the conjugated prop-2-en-1-one system[8].
-
-
Frequency Calculation: Run a frequency calculation on the optimized geometry.
-
Validation Checkpoint: Ensure there are zero imaginary frequencies. This validates that the structure represents a true local minimum on the potential energy surface, not a transition state.
-
-
FMO Extraction: Extract the energies of the HOMO and LUMO. Calculate the global chemical reactivity descriptors: Hardness (
) and Softness ( )[4]. -
MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) map to visually confirm the localization of electrophilic (blue) regions over the
-carbon of the linker, confirming its readiness for nucleophilic attack.
Protocol B: Synthesis and Validation via Claisen-Schmidt Condensation
Causality Focus: The synthesis must strictly yield the trans-isomer, as the cis-isomer lacks the necessary thermodynamic stability and spatial orientation for optimal biological target engagement.
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the heterocyclic aldehyde and the substituted acetophenone in methanol[2].
-
Catalysis: Slowly add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise while stirring at room temperature[2]. The base deprotonates the acetophenone to form an enolate, which subsequently attacks the aldehyde carbonyl.
-
Monitoring & Quenching: Monitor the reaction via TLC. Upon completion (typically 2-12 hours depending on the electronic nature of the heterocycles), quench the reaction by pouring the mixture over crushed ice and neutralizing with dilute HCl.
-
Purification: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to obtain the pure chalcone.
-
Spectroscopic Validation (Critical Checkpoint): Analyze the product using
H NMR spectroscopy.-
Validation Checkpoint: Locate the vinylic protons of the prop-2-en-1-one linker (typically between 7.0 and 8.0 ppm). Calculate the coupling constant (
). A -value of 15–16 Hz definitively confirms the trans configuration of the -unsaturated double bond[5]. If Hz, the cis isomer is present, and the synthesis must be optimized.
-
References
1.8 - Material Science Journal[8] 2.4 - National Institutes of Health (PMC)[4] 3.5 - SciELO[5] 4.7 - National Institutes of Health (PMC)[7] 5. 6 - ResearchGate[6] 6. 1 - ACS Omega[1] 7.3 - MDPI[3] 8. 2 - MDPI[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
Methodological & Application
Antimicrobial screening methods for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Application Note: Antimicrobial Screening of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one [1]
Executive Summary
This technical guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one . This compound belongs to the chalcone class (1,3-diaryl-2-propen-1-ones), specifically the thiophene-chalcone subclass.
Scientific Rationale:
The
Scope:
-
Phase 1: Qualitative Screening (Agar Well Diffusion)
-
Phase 2: Quantitative Profiling (MIC/MBC via Broth Microdilution)
-
Phase 3: Mechanistic Validation (Time-Kill Kinetics)
Pre-Analytical Considerations & Compound Management
Physicochemical constraints: This compound is highly lipophilic and practically insoluble in water. Improper solubilization will lead to microprecipitation in aqueous media, yielding false negatives.
Stock Solution Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Target Concentration: 10 mg/mL (Stock A).
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
Working Solution (Pre-Dilution)
To minimize solvent toxicity to bacteria, the final DMSO concentration in the assay well must be
-
Intermediate Dilution: Dilute Stock A 1:10 in sterile media immediately before use to create a 1 mg/mL working solution (10% DMSO). Further dilution in the assay plate will bring DMSO to safe levels.
Protocol 1: Qualitative Screening (Agar Well Diffusion)
Objective: Rapidly identify susceptibility in standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 10231).
Methodology:
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (
CFU/mL) in saline. -
Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates (bacteria) or Sabouraud Dextrose Agar (SDA) (fungi).
-
Well Creation: Use a sterile 6mm cork borer to punch wells.
-
Loading:
-
Test: 50 µL of Working Solution (1 mg/mL).
-
Positive Control: Ciprofloxacin (5 µ g/disk ) or Fluconazole (25 µ g/disk ).
-
Negative Control (Vehicle): 10% DMSO in saline (matches the solvent load of the test well).
-
-
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
Interpretation:
-
Zone of Inhibition (ZOI): Measure diameter in mm.
-
Validity: The Negative Control must show 0 mm inhibition. If DMSO causes a halo, the assay is invalid.
Protocol 2: Quantitative Profiling (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) in accordance with CLSI M07-A10 standards [3]. This is the gold standard for hydrophobic compounds.
Experimental Workflow
Figure 1: CLSI-aligned Broth Microdilution Workflow.
Step-by-Step Procedure
-
Plate Layout: Use a sterile 96-well U-bottom polystyrene plate.
-
Dilution Series:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12.
-
Add 200 µL of Test Compound (adjusted to 2x desired starting concentration, e.g., 512 µg/mL) to Column 1.
-
Transfer 100 µL from Col 1 to Col 2, mix, and repeat down to Col 10. Discard 100 µL from Col 10.
-
Result: Serial 2-fold dilution (256
0.5 µg/mL).
-
-
Controls:
-
Col 11 (Growth Control): Media + Bacteria + Solvent (DMSO at equivalent %).
-
Col 12 (Sterility Control): Media only.
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to wells 1-11. Final well volume = 200 µL. Final bacterial density = CFU/mL. -
Incubation: 35 ± 2°C for 16-20 hours in an ambient air incubator.
Data Analysis
-
MIC Definition: The lowest concentration showing no visible turbidity .
-
MBC Determination: Plate 10 µL from clear wells onto agar. The lowest concentration yielding
99.9% colony reduction is the Minimum Bactericidal Concentration (MBC).
| Parameter | Calculation / Criteria |
| MIC Value | Visual inspection (no turbidity) or OD |
| MBC/MIC Ratio | |
| Activity Index | (ZOI of Test Compound / ZOI of Standard) |
Mechanistic Insight: Michael Addition Pathway
To validate the mechanism of action, it is critical to understand how the chalcone backbone interacts with microbial targets.
Figure 2: Proposed Mechanism of Action. The electrophilic
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous media. | Reduce starting concentration. Ensure DMSO < 2%. Use "Resazurin Dye" to distinguish precipitate from bacterial pellets. |
| Growth in Sterility Control | Contaminated media or technique. | Discard all reagents. Autoclave fresh media. Work strictly in a Biosafety Cabinet. |
| Skipped Wells | Pipetting error or "edge effect". | Use reverse pipetting. Seal plates with breathable film to prevent evaporation. |
References
-
PubChem. (2023). Compound Summary: 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one.[2] National Library of Medicine. [Link]
-
Gupta, D., et al. (2019). Synthesis and antimicrobial activity of some heterocyclic chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3][4]
-
Swebocki, T., et al. (2023).[5] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link][5]
Sources
Thin Layer Chromatography (TLC) solvent systems for thienyl chalcone separation
Executive Summary
Thienyl chalcones (1,3-diaryl-2-propen-1-ones containing a thiophene ring) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antibacterial properties. However, their purification is frequently complicated by the presence of unreacted benzaldehydes, cis/trans isomers, and oligomeric side products.
This guide provides a definitive protocol for selecting and optimizing Thin Layer Chromatography (TLC) solvent systems for thienyl chalcones. Unlike generic organic molecules, thienyl derivatives possess unique polarizability due to the sulfur heteroatom, requiring specific adjustments to standard hexane/ethyl acetate protocols to achieve optimal resolution (
Chemical Basis of Separation
To separate thienyl chalcones effectively, one must understand the intermolecular forces at play on the silica surface (Stationary Phase):
-
The Thiophene Effect: The thiophene ring is electron-rich and more polarizable than a phenyl ring. While generally lipophilic, the sulfur atom can engage in weak dipole interactions with the acidic silanols of the silica gel. Consequently, thienyl chalcones often display slightly lower
values than their phenyl analogs in non-polar solvents. -
Conjugation & Polarity: The
-unsaturated carbonyl system creates a rigid, planar structure. The primary separation challenge is distinguishing the product from the starting aldehyde (highly polar, H-bond acceptor) and the acetylthiophene/acetophenone (moderately polar). -
Separation Hierarchy (General Order of Elution):
-
Lowest
(Bottom): Acids, Alcohols, Polar Impurities. -
Medium-Low
: Starting Aldehyde (e.g., Thiophene-2-carboxaldehyde). -
Target Zone (
0.3–0.6): Thienyl Chalcone (Product) . -
High
(Top): Starting Ketone, Non-polar dimers.
-
Solvent System Selection Strategy
The "Universal" starting point for chalcones is Hexane:Ethyl Acetate (Hex:EtOAc) . However, for thienyl derivatives, Toluene-based systems often provide superior resolution of isomeric impurities due to
Table 1: Recommended Solvent Systems
| System Class | Solvent Mixture | Ratio (v/v) | Application Case |
| Standard | Hexane : EtOAc | 9:1 | Initial Screening. Best for non-polar substituted chalcones (e.g., -H, -Cl, -Me). |
| Polar | Hexane : EtOAc | 7:3 | Polar Substituents. Use if chalcone has -OH, -NO2, or -NH2 groups. |
| Aromatic | Toluene : EtOAc | 9.5 : 0.5 | High Resolution. Superior for separating cis/trans isomers or closely related thienyl analogs. |
| Green | Cyclohexane : EtOAc | 4:1 | Eco-Friendly. Replaces Hexane; often gives sharper spots for sulfur compounds. |
| Chlorinated | DCM : Hexane | 1:1 | Solubility Issues. Use only if the compound streaks or is insoluble in Hexane. |
Visualization & Detection Protocol
Thienyl chalcones are highly conjugated, making them excellent candidates for UV detection. However, reliance on UV alone can miss non-conjugated impurities.
Primary Method: UV Absorption (254 nm)
-
Appearance: Dark purple/black spots on a bright green fluorescent background.
-
Mechanism: The conjugated enone system quenches the F254 indicator in the silica plate.
Secondary Method: Fluorescence (365 nm)
-
Appearance: Many thienyl chalcones fluoresce bright yellow or blue-green under long-wave UV.
-
Utility: Distinguishes the product from non-fluorescent starting materials.
Tertiary Method: Chemical Staining (p-Anisaldehyde)
-
Protocol: Dip plate in p-Anisaldehyde stain
Heat with heat gun. -
Result: Thienyl chalcones typically turn distinct red/orange or brown colors; aldehydes often turn pink/violet.
Experimental Workflow Diagrams
Diagram 1: Solvent Optimization Decision Tree
This logic tree guides the researcher through the iterative process of finding the perfect mobile phase.
Caption: Decision matrix for optimizing mobile phase polarity and selectivity for thienyl chalcones.
Diagram 2: The "Co-Spot" Technique
The most critical step for verifying conversion is the Co-Spot. This diagram illustrates the plate layout.
Caption: Standard 3-lane TLC layout. The middle "Co-Spot" lane proves that the product spot is distinct from the starting material.
Detailed Protocol: Monitoring Reaction Progress
Materials:
-
Silica Gel 60
aluminum-backed plates. -
Capillary tubes (drawn glass).
-
Developing chamber (beaker with watch glass or dedicated jar).
-
UV Lamp (254/365 nm).[1]
Step-by-Step Procedure:
-
Chamber Preparation:
-
Add approx. 5–10 mL of Hexane:EtOAc (9:1) to the chamber.
-
Critical: Place a piece of filter paper inside the chamber to saturate the air with solvent vapor. This prevents "edge effect" and ensures straight solvent fronts.
-
-
Sample Preparation:
-
Dissolve a micro-spatula tip of the reaction mixture in 0.5 mL EtOAc.
-
Prepare a reference standard of the starting aldehyde in the same solvent.
-
-
Spotting (The 3-Lane Method):
-
Lane 1: Starting Material (SM).
-
Lane 2 (Co-Spot): Spot SM, let dry, then spot Reaction Mixture (RXN) directly on top.
-
Lane 3: Reaction Mixture (RXN).
-
-
Development:
-
Place plate in chamber. Ensure solvent level is below the spotting line.
-
Run until solvent front is 1 cm from top.
-
-
Analysis:
-
View under UV 254 nm.[2]
-
Success Criteria: The SM spot in Lane 1 should align with a spot in Lane 2. A new spot (Product) should appear in Lanes 2 and 3, usually higher (higher
) than the aldehyde. If the spots in Lane 2 merge into a figure-8, separation is insufficient—consult Diagram 1 .
-
Troubleshooting Common Issues
| Symptom | Cause | Solution |
| Streaking / Tailing | Acidic protons (e.g., -OH) or basic nitrogens interacting with silica. | Add 1% Acetic Acid (for phenols) or 1% Triethylamine (for amines) to the solvent system. |
| "Smiling" Solvent Front | Uneven evaporation or unsaturated chamber. | Use a filter paper wick in the chamber; ensure the lid is tight. |
| No Separation | Polarity of product and SM are too similar. | Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . |
| Spots Fade Quickly | Compound oxidation or volatility. | Mark spots immediately under UV with a pencil; take a photo. |
References
-
BenchChem Technical Support. (2025). Refining TLC Monitoring for Chalcone Synthesis. Retrieved from
-
Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation. Comprehensive Organic Chemistry Experiments. Retrieved from
-
Sönmez, F., et al. (2023).[3] Thiophenyl-chalcone derivatives: Synthesis, antioxidant activity. BAUN Fen Bil. Enst. Dergisi, 25(1), 293-304. Retrieved from
-
Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
Sources
Application Note: Molecular Docking Simulation Setup for Chalcone-Protein Interactions
Introduction & Mechanistic Rationale
Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged pharmacophores in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The core structural feature of a chalcone is its α,β-unsaturated carbonyl system (enone moiety) flanked by two aromatic rings[1].
From a computational drug design perspective, chalcones present a unique dual-binding paradigm:
-
Non-Covalent Affinity : The aromatic rings and carbonyl oxygen engage in hydrogen bonding,
stacking, and hydrophobic interactions with target proteins[2]. -
Covalent Reactivity (Michael Addition) : The α,β-unsaturated ketone acts as a Michael acceptor. The electrophilic
-carbon can undergo nucleophilic attack by thiol groups of cysteine residues (e.g., Cys528 in XPO1 or Cys919 in VEGFR-2) to form reversible or irreversible covalent adducts[3][4].
Understanding this dual mechanism is critical. A standard rigid-receptor docking protocol (like AutoDock Vina) will only predict non-covalent affinity[5]. To fully evaluate chalcone efficacy, researchers must employ a comprehensive workflow that accounts for both thermodynamic stability and electrophilic reactivity[6].
Figure 1: Dual binding mechanisms of chalcone scaffolds with target proteins.
Experimental Protocol: Step-by-Step Workflow
This protocol outlines a self-validating system for docking chalcones, utilizing AutoDock Vina for non-covalent screening[5] and providing parameters for covalent assessment.
Phase 1: Ligand Preparation
The geometry and electron distribution of the chalcone dictate its binding profile.
-
Isomer Selection : Chalcones exist predominantly as the E-isomer due to lower steric hindrance and higher thermodynamic stability compared to the Z-isomer[1]. Ensure the 3D structure is built in the E-configuration.
-
Geometry Optimization : Use computational chemistry software (e.g., Gaussian 09W) to optimize the ligand geometry using Density Functional Theory (DFT) with the B3LYP hybrid functional[7]. Causality: DFT accurately maps the electron density of the conjugated enone system, which is crucial for predicting the electrophilicity of the Michael acceptor.
-
Format Conversion : Assign Gasteiger partial charges, define rotatable bonds (typically the single bonds connecting the aromatic rings to the enone core), and export the ligand as a .pdbqt file using AutoDock Tools[8].
Phase 2: Target Protein Preparation
Accurate receptor preparation is the foundation of trustworthy docking[9].
-
Structure Retrieval & Cleaning : Download the target crystal structure from the Protein Data Bank (e.g., VEGFR-2, PDB ID: 3VHE)[6]. Remove co-crystallized ligands, ions, and water molecules using UCSF ChimeraX[10]. Causality: Retain water molecules only if literature confirms they mediate critical hydrogen-bond bridges in the active site.
-
Protonation State Assignment : Add polar hydrogens. For chalcones targeting cysteine residues, ensure the target Cysteine is evaluated at physiological pH. If covalent docking is intended, the thiolate anion (
) form may be required to simulate nucleophilic attack[3]. -
Charge Assignment : Add Kollman charges and save the receptor as a .pdbqt file[10].
Phase 3: Grid Generation & Docking Strategy
-
Grid Box Definition : Center the grid box on the co-crystallized native ligand to define the active site[11]. For targeted covalent docking, ensure the grid box encompasses the target nucleophilic residue (e.g., Cys or Lys) and extends at least 12 Å in all directions[11].
-
Protocol Validation (Self-Validation Step) : Before screening novel chalcones, re-dock the native co-crystallized ligand. The protocol is valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure is < 2.0 Å[7].
-
Execution : Run AutoDock Vina via the command line. Set the exhaustiveness parameter to at least 32 to ensure a thorough conformational search[8][10].
Figure 2: Step-by-step in silico molecular docking workflow for chalcone derivatives.
Phase 4: Post-Docking Analysis
Evaluate the output .pdbqt files using Discovery Studio Visualizer or PyMOL.
-
Thermodynamic Affinity : Assess the binding free energy (
, kcal/mol). More negative values indicate stronger non-covalent affinity. -
Covalent Viability : Measure the distance between the
-carbon of the chalcone and the sulfur atom of the target cysteine. A distance of Å in the non-covalent docked pose strongly suggests the viability of a subsequent Michael addition[3].
Quantitative Data Summary
The following table synthesizes recent benchmarking data for chalcone derivatives and control inhibitors across various therapeutic targets, illustrating the expected range of binding affinities when utilizing standard docking protocols.
| Target Protein | Ligand / Compound | Binding Affinity ( | Key Interacting Residues & Mechanistic Notes | Source |
| COX-2 | Chalcone AS1-6 | -10.2 | Strong selective interaction driven by electron-withdrawing groups. | [2] |
| COX-1 | Chalcone AS1-4 | -6.7 | Weaker affinity attributed to steric hindrance in the active site. | [2] |
| VEGFR-2 | Sorafenib (Control) | -10.23 | H-bonds with Glu885, Asp1046, Cys919; establishes baseline for chalcone design. | [4] |
| hCA I | Chalcone Derivative 5 | -8.0 | Enhanced enzyme binding via halogen and methoxy group interactions. | [12] |
| AChE | Chalcone Derivative 5 | -7.0 | Binding within the catalytic site, indicating potential for neurodegenerative therapy. | [12] |
Conclusion & Best Practices
When setting up molecular docking simulations for chalcone-protein interactions, researchers must account for the unique stereoelectronic properties of the α,β-unsaturated ketone. While AutoDock Vina provides robust predictions for non-covalent affinity and orientation[5], identifying poses where the
References
1.[9] Benchchem. "In Silico Molecular Docking of Hesperidin Methyl Chalcone: A Technical Guide". 9 2.[2] RSC Publishing. "Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies". 2 3.[3] MDPI. "Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones". 3 4.[4] PMC. "Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors". 4 5.[7] Pensoft Publishers. "Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds". 7 6.[1] Journal of Chemical Reviews. "Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review". 1 7.[6] ResearchGate. "Chalcones as Michael acceptors with cysteine". 6 8.[12] ResearchGate. "Michael's addition reaction of chalcone". 12 9.[8] iGEM. "Protocol for Docking with AutoDock". 8 10.[11] Bio-protocol. "4.2. Autodock Vina Screening". 11 11.[5] PMC. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading". 5 12.[10] In Silico Design. "Molecular Docking Workflow with AutoDock Vina and ChimeraX". 10
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- 3. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Chlorophenyl Chalcones in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet significant challenge of working with chlorophenyl chalcones: their poor solubility in aqueous media. The inherent lipophilic nature of the chalcone backbone, often exacerbated by the presence of a chlorophenyl group, can lead to experimental artifacts and hinder the translation of promising in vitro results.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
I. Understanding the Core Problem: Why are Chlorophenyl Chalcones Poorly Soluble?
Chlorophenyl chalcones are characterized by a 1,3-diaryl-2-propen-1-one core structure, where one of the aromatic rings is substituted with a chlorine atom. This structure is predominantly nonpolar, leading to low affinity for aqueous environments. The addition of a chlorine atom, while often crucial for biological activity, further increases the molecule's hydrophobicity. This poor aqueous solubility is a major hurdle in drug development, as it can limit bioavailability and therapeutic efficacy.[1][2]
II. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered when working with chlorophenyl chalcones.
Q1: What are the first signs of a solubility problem in my experiment?
A1: You are likely encountering a solubility issue if you observe any of the following:
-
Precipitation upon Dilution: The most common sign is the formation of a visible precipitate, cloudiness, or opalescence when you dilute your concentrated stock solution (typically in an organic solvent like DMSO) into your aqueous assay buffer or cell culture medium.[3][4]
-
Inconsistent Assay Results: Poor solubility can lead to variable and non-reproducible data, as the actual concentration of the dissolved compound is unknown and inconsistent.
-
Low Bioactivity: If a compound known to be potent shows little to no effect, it may be that not enough of it is dissolved to reach the target.
Q2: What is the standard solvent for preparing a high-concentration stock solution of a chlorophenyl chalcone?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic compounds like chlorophenyl chalcones.[5][6] Its ability to dissolve a wide range of both polar and nonpolar molecules makes it an excellent starting point.[5][6] For laboratory use, a sterile-filtered, cell culture grade DMSO is recommended.[6][7]
Q3: I've prepared a 10 mM stock solution in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A3: This phenomenon is known as "precipitation upon dilution."[3] While your chlorophenyl chalcone is soluble in 100% DMSO, the solvent environment changes drastically when you introduce it to an aqueous medium. The final concentration of DMSO is often too low to keep the hydrophobic compound in solution, causing it to "crash out."[3]
Q4: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[5] Some cell lines can be sensitive to DMSO concentrations as low as 0.1%.[8][9] It is crucial to determine the tolerance of your specific cell line and to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in all experiments.[5]
III. Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
When initial attempts to dissolve a chlorophenyl chalcone fail, a systematic approach is necessary. This guide provides a tiered strategy, from simple adjustments to more advanced formulation techniques.
Initial Troubleshooting Workflow
This workflow outlines the initial decision-making process when encountering precipitation.
Caption: A decision tree for troubleshooting chalcone solubility issues.
Strategy 1: Optimizing Co-solvent Usage
A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[10] This works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[10]
Q: My compound still precipitates even with a low final DMSO concentration. What's the next step?
A: You can try using a co-solvent system. Besides DMSO, other common co-solvents include ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).
Experimental Protocol: Preparing a Solution Using a Co-solvent System
-
Stock Solution: Prepare a high-concentration stock solution of the chlorophenyl chalcone in 100% DMSO (e.g., 20 mM). Ensure it is fully dissolved; gentle warming (37°C) or vortexing can help.[3]
-
Intermediate Dilution: Create an intermediate dilution of your stock solution in a co-solvent like ethanol or PEG 400.
-
Final Dilution: Slowly add the intermediate dilution to your aqueous buffer or media while vortexing to ensure rapid mixing. This two-step dilution process can sometimes prevent immediate precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation over time.
Data Presentation: Solubility of a Hypothetical Chlorophenyl Chalcone in Co-solvent Systems
| Co-solvent System (in PBS, pH 7.4) | Maximum Achievable Concentration (µM) | Observations |
| 0.5% DMSO | 5 | Precipitates above this concentration |
| 0.5% DMSO / 1% Ethanol | 15 | Clear solution |
| 0.5% DMSO / 2% PEG 400 | 25 | Clear solution |
Strategy 2: Utilizing Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively solubilizing them.[11]
Q: Co-solvents are not sufficient or are incompatible with my assay. What else can I try?
A: Surfactant-based solubilization is a powerful technique. Non-ionic surfactants like Tween® 80 and Poloxamer 188 are often used in biological applications due to their relatively low toxicity.
Mechanism of Micellar Solubilization
Caption: Surfactants form micelles that encapsulate hydrophobic chalcones.
Experimental Protocol: Solubilization with Tween® 80
-
Prepare Surfactant Solution: Create a stock solution of 10% (w/v) Tween® 80 in your aqueous buffer.
-
Prepare Chalcone Stock: Dissolve the chlorophenyl chalcone in a minimal amount of a suitable organic solvent like ethanol (e.g., 10 mg/mL).
-
Formulation: Add the chalcone stock solution dropwise to the Tween® 80 solution while stirring vigorously.
-
Solvent Evaporation: If an organic solvent was used, remove it under reduced pressure.
-
Dilution: The resulting clear solution can be further diluted with the aqueous buffer for your experiments.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate "guest" molecules like chlorophenyl chalcones, forming water-soluble inclusion complexes.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher water solubility and low toxicity.[3]
Q: I need a solubilization method that avoids organic solvents and surfactants. Is there an alternative?
A: Yes, forming an inclusion complex with a cyclodextrin is an excellent choice. This method can significantly enhance aqueous solubility.[2]
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol, based on the Higuchi-Connors method, is used to determine the effect of HP-β-CD on chalcone solubility.[4]
-
Prepare HP-β-CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM) in your desired buffer.[3]
-
Add Excess Chalcone: Add an excess amount of the chlorophenyl chalcone powder to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample and Filter: Allow the undissolved chalcone to settle. Carefully take an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.[4]
-
Quantify: Measure the concentration of the dissolved chalcone using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4]
-
Plot: Create a phase solubility diagram by plotting the concentration of the dissolved chalcone against the concentration of HP-β-CD.[4] A linear plot suggests the formation of a soluble complex.[4]
Strategy 4: Advanced Formulation: Nanoformulations
For particularly challenging compounds, nanoformulation strategies can be employed. These techniques increase the surface area of the drug, leading to a higher dissolution rate.[1][14]
Q: Even with the methods above, I'm struggling with long-term stability in my cell culture media. What is the most robust solution?
A: Nanoformulations, such as nanoemulsions or nanosuspensions, offer a robust solution for improving both solubility and stability.[1][15]
Experimental Protocol: Preparing a Chalcone Nanoemulsion by High-Shear Homogenization
-
Prepare Oil Phase: Dissolve the chlorophenyl chalcone and a suitable oil (e.g., medium-chain triglycerides) and a surfactant (e.g., lecithin) in a small amount of a volatile organic solvent like ethanol.
-
Prepare Aqueous Phase: Dissolve a co-surfactant (e.g., Polysorbate 80) in your aqueous buffer.[4]
-
Form Pre-emulsion: Slowly add the aqueous phase to the oil phase while stirring.[4]
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nanometer range.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.[3]
-
Characterization: (Recommended) Analyze the particle size, polydispersity index (PDI), and zeta potential to ensure the quality and stability of the nanoemulsion.[4]
IV. Conclusion
Overcoming the solubility challenges of chlorophenyl chalcones is a critical step in accurately evaluating their biological potential. By systematically applying the strategies outlined in this guide—from optimizing co-solvent conditions to employing advanced nanoformulation techniques—researchers can ensure reliable and reproducible experimental outcomes. Always remember to validate your chosen solubilization method for compatibility with your specific assay and to include appropriate vehicle controls.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available from: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Available from: [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available from: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]
-
Solubility Enhancement Technique | CUTM Courseware. Available from: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. Available from: [Link]
-
Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs)[16] - PubMed. Available from: [Link]
-
Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene - ResearchGate. Available from: [Link]
-
Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2',4'-Dihydroxychalcone - PubMed. Available from: [Link]
-
Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2′,4′-Dihydroxychalcone | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
-
Nanocrystallization Effectively Improves the Oral Efficacy of an Antileishmanial Chalcone. Available from: [Link]
-
Theoretical and Experimental Study of Inclusion Complexes of β‑Cyclodextrins with Chalcone and 2′,4′-Dihydroxychalcone - CONICET. Available from: [Link]
-
(PDF) Solubilization of Hydrophobic Dyes in Surfactant Solutions - ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC. Available from: [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry - PMC. Available from: [Link]
-
Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - PMC. Available from: [Link]
-
Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. Available from: [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. Available from: [Link]
-
Synthesis of Chalcone -Azo Reagents and Studying of (Spectral, Thermal, Solubility) Applications - AIP Publishing. Available from: [Link]
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Available from: [Link]
-
Synthesis and biological evaluation of chalcones having heterosubstituent(s). Available from: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Available from: [Link]
-
Biological Evaluation of Some Novel Chalcones and Its Derivatives - Banaras Hindu University. Available from: [Link]
-
application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Available from: [Link]
-
pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria - MDPI. Available from: [Link]
-
(PDF) Chalcones: A Solubility Study at Different Temperatures - ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC. Available from: [Link]
-
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Available from: [Link]
-
Studies on the Aqueous Synthesis of Chalcones: A Green Approach - Preprints.org. Available from: [Link]
-
Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - MDPI. Available from: [Link]
-
Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Available from: [Link]
-
Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. Available from: [Link]
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- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 12. alfachemic.com [alfachemic.com]
- 13. Theoretical and Experimental Study of Inclusion Complexes of β-Cyclodextrins with Chalcone and 2',4'-Dihydroxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
Optimizing catalyst concentration for thienyl chalcone production
Welcome to the Technical Support Center for Thienyl Chalcone Synthesis . As drug development professionals and synthetic chemists, you know that the Claisen-Schmidt condensation is the cornerstone of heteroaromatic chalcone production. However, synthesizing thiophene-bearing chalcones introduces unique electronic and steric sensitivities.
This guide is engineered to provide you with field-proven insights, focusing heavily on the most critical variable in this workflow: catalyst concentration and selection .
Section 1: Core Principles of Catalyst Optimization (FAQs)
Q: Why is optimizing the base catalyst concentration so critical for thienyl chalcone synthesis? A: Thienyl chalcones are synthesized via the Claisen-Schmidt condensation between a thiophene-containing ketone (e.g., 2-acetylthiophene) and an aromatic aldehyde. The catalyst's primary role is to deprotonate the α-carbon of the ketone to generate a reactive enolate intermediate.
-
Causality of Low Concentration: If the base concentration (e.g., NaOH or KOH) is too low, the enolization of the ketone is incomplete, stalling the reaction and leaving unreacted starting materials.
-
Causality of High Concentration: Excessive base concentration promotes competing side reactions. The non-enolizable aromatic aldehyde can undergo a Cannizzaro reaction, or the highly concentrated enolate can perform a Michael addition onto the newly formed chalcone, generating complex oligomeric mixtures. For instance, literature shows that using strongly basic conditions (like 60% aqueous KOH) without precise reaction timing often results in severely truncated yields due to these degradative pathways 1[1].
Q: How do I choose between homogeneous bases, heterogeneous bases, and acid catalysts? A: The choice depends entirely on the electronic nature of your aldehyde and your downstream purification needs:
-
Homogeneous Bases (NaOH, KOH): The industry standard. Typically used at 10-20 mol% or as a 40% aqueous solution added dropwise. They provide rapid enolate formation but require careful acidic quenching 2[2].
-
Heterogeneous/Green Bases (K-Ca(OH)₂): Utilizing 5 mol% K-Ca(OH)₂ in aqueous ethanol provides excellent yields while allowing easy catalyst recovery via filtration, minimizing harsh workup conditions3[3].
-
Acid Catalysts (PTSA, Amberlyst-15): Mandatory when substrates are base-sensitive. Acid catalysts drive the reaction via enol formation rather than an enolate. Polymeric catalysts like Amberlyst-15 (10% w/w) avoid base-induced degradation and can be recycled 4[4].
Quantitative Comparison of Catalyst Systems
| Catalyst System | Optimal Concentration | Solvent | Temp / Time | Expected Yield | Primary Advantage |
| NaOH (aq) | 10-20 mol% | Methanol | RT / 2-3 h | 80-90% | Standard, highly reliable for stable substrates. |
| KOH (aq) | 40-60% solution | Methanol | RT / 2-3 h | 75-85% | Stronger enolization; requires strict timing. |
| K-Ca(OH)₂ | 5 mol% | Aq. Ethanol | RT / 1-2 h | 74-92% | Environmentally friendly, easy separation. |
| Amberlyst-15 | 10% w/w | Acetonitrile | RT / 30-60 min | 70-85% | Recyclable heterogeneous acid catalyst. |
| PTSA | 5-10 mol% | Toluene | Reflux / 4-6 h | 70-80% | Ideal for base-sensitive aldehydes. |
Section 2: Step-by-Step Experimental Methodologies
Protocol A: Optimized Base-Catalyzed Claisen-Schmidt Condensation
Self-Validating Principle: This protocol utilizes a controlled, dropwise addition of base. By maintaining a low steady-state concentration of the enolate, you prevent self-condensation while thermodynamically driving the cross-aldol product.
-
Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 2-acetylthiophene and 10.0 mmol of the target aromatic aldehyde in 15 mL of absolute methanol.
-
Catalyst Addition: Place the flask in an ice bath (0-5 °C) to control the initial exothermic enolization. Slowly add 2 mL of a 40% aqueous KOH solution dropwise over 15 minutes4[4].
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2 to 3 hours.
-
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The complete disappearance of the 2-acetylthiophene spot validates that enolate conversion is finished.
-
-
Quenching & Precipitation: Pour the reaction mixture into 50 mL of crushed ice-water. Neutralize the excess base by adding cold 5% HCl dropwise until the pH reaches exactly ~7.0 4[4]. Causality: The sudden drop in solubility upon neutralization forces the precipitation of the thienyl chalcone.
-
Isolation: Filter the precipitated solid under vacuum, wash successively with cold distilled water to remove residual inorganic salts, and recrystallize from hot ethanol.
Protocol B: Heterogeneous Acid-Catalyzed Synthesis (Amberlyst-15)
-
Preparation: Combine 5.0 mmol of 2-acetylthiophene and 5.0 mmol of the aromatic aldehyde in 25 mL of acetonitrile.
-
Catalyst Addition: Add 10% (w/w relative to the reactants) of Amberlyst-15 polymeric catalyst4[4].
-
Condensation: Stir the mixture at room temperature for 30–60 minutes. The acidic environment promotes enol formation and subsequent nucleophilic attack on the activated carbonyl.
-
Catalyst Recovery: Filter the mixture to remove the insoluble Amberlyst-15 catalyst. Wash the recovered catalyst with ethyl acetate for reuse 4[4].
-
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude residue from methanol.
Section 3: Workflow & Mechanistic Visualizations
Workflow for the base-catalyzed Claisen-Schmidt synthesis of thienyl chalcones.
Troubleshooting logic tree for optimizing catalyst concentration in chalcone synthesis.
Section 4: Advanced Troubleshooting (Q&A)
Q: I am observing a buildup of the intermediate β-hydroxy ketone (aldol adduct) without conversion to the final thienyl chalcone. How do I force the dehydration step? A: The Claisen-Schmidt reaction occurs in two distinct mechanistic stages: aldol addition and subsequent dehydration. If the reaction stalls at the β-hydroxy ketone stage, the catalyst concentration or thermal energy is insufficient to drive the elimination of the hydroxyl group.
-
Solution: If using a base catalyst, slightly increasing the reaction temperature (e.g., from room temperature to 40 °C) or extending the reaction time can provide the necessary activation energy for the E1cB dehydration mechanism. Alternatively, if the substrate is highly sterically hindered, switching to an acid-catalyzed system (like PTSA) protonates the hydroxyl group, turning it into a superior leaving group (water) and facilitating rapid dehydration 5[5].
Q: My thienyl chalcone precipitates as a sticky oil rather than a filterable solid. Is this related to the catalyst? A: Yes, this is frequently a symptom of catalyst over-concentration or improper quenching. High concentrations of strong bases (like 60% KOH) can cause localized saponification of solvents or generate polymeric byproducts that act as plasticizers, preventing crystallization1[1].
-
Solution: Ensure the base is neutralized completely with cold 5% HCl during the quenching step4[4]. If an oil still forms, decant the supernatant, redissolve the oil in a minimum amount of hot ethanol, and allow it to crystallize slowly at 4 °C. To prevent this in future runs, lower the base concentration or switch to a milder heterogeneous catalyst like Amberlyst-15.
References
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones Source: PMC (National Institutes of Health) URL:[Link]
-
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones Source: ACS Omega URL:[Link]
-
Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review Source: ResearchGate URL:[Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins Source: CORE URL:[Link]
-
Design and Amberlyst-15 mediated synthesis of novel thienyl-pyrazole carboxamides... Source: UOM Physics URL:[Link]
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Resolving regioselectivity issues in thienyl chalcone derivatives
A Guide to Resolving Regioselectivity Challenges
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thienyl chalcone derivatives. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of regioselectivity in their synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms to empower you to solve challenges in your own research.
Thienyl chalcones, which incorporate a thiophene ring into the classic chalcone backbone, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] However, their synthesis, typically via the Claisen-Schmidt condensation, can present regioselectivity challenges, particularly when using substituted or asymmetric acetylthiophene precursors. This guide will help you navigate these issues to achieve higher yields and purity of your desired isomer.
Troubleshooting Guide & FAQs
Section 1: Understanding the Core Problem of Regioselectivity
Q1: What exactly is "regioselectivity" in the context of thienyl chalcone synthesis, and why is it a concern?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In thienyl chalcone synthesis, the issue arises when the acetylthiophene starting material has two potential sites for deprotonation (i.e., two acidic α-carbon protons) that can lead to different products.
The most common scenario involves 2-acetyl-3-substituted-thiophenes or 3-acetyl-2-substituted-thiophenes. The base can abstract a proton from either the acetyl methyl group or the methylene group on the thiophene ring (if substituted accordingly), leading to two different enolates and, consequently, two different chalcone products. The primary concern is that these regioisomers can have vastly different biological activities and physicochemical properties. Failure to control the reaction's regioselectivity leads to difficult-to-separate mixtures, reducing the overall yield of the desired active compound.
The thiophene ring itself is electron-rich, which influences the acidity of adjacent protons. Electrophilic substitution on thiophene occurs preferentially at the α-position (C2 or C5), highlighting the distinct electronic nature of different positions on the ring.[3][4] This inherent electronic bias can influence the regiochemical outcome of condensation reactions.
Section 2: The Claisen-Schmidt Condensation: Mechanism & Control
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis.[5][6] It involves the reaction of an acetophenone (in this case, an acetylthiophene derivative) with an aromatic aldehyde in the presence of an acid or base catalyst.[7] Understanding the mechanism is key to troubleshooting.
Q2: I'm getting a mixture of isomers. Is an acid or base catalyst better for controlling regioselectivity?
A: The choice of catalyst is one of the most critical factors. For most thienyl chalcone syntheses, base catalysis is preferred and more common due to its efficiency and milder conditions.[6][8]
-
Base-Catalyzed Mechanism (via Enolate): A strong base (e.g., NaOH, KOH) abstracts an α-proton from the acetyl group to form a resonance-stabilized enolate.[9] This enolate is a potent nucleophile that attacks the aldehyde's carbonyl carbon. The reaction's regioselectivity is therefore determined by which α-proton is most acidic and preferentially removed by the base. Electron-withdrawing groups on the thiophene ring can increase the acidity of nearby protons, directing the reaction.
-
Acid-Catalyzed Mechanism (via Enol): An acid catalyst (e.g., HCl, H₂SO₄, PTSA) protonates the carbonyl oxygen of the acetylthiophene, which then tautomerizes to form a nucleophilic enol.[6][10] While effective in some cases, particularly for hydroxy chalcones, acid catalysis can be slower and may lead to more side reactions.[11] Some reports suggest that electron-donating groups on the aldehyde favor acid catalysis.[6]
Recommendation: Start with a well-established base-catalyzed protocol. If you face persistent regioselectivity or side-reaction issues, particularly with acid-sensitive functional groups, then exploring an acid-catalyzed route is a logical next step.
Caption: Base-catalyzed chalcone synthesis via an enolate intermediate.
Q3: My yield of the desired regioisomer is very low. How can I optimize the reaction conditions?
A: Low yield of a specific isomer is a common problem that can be addressed by systematically optimizing several parameters.[12]
-
Catalyst Choice & Concentration: Strong bases like NaOH or KOH are effective. Some protocols report success with milder bases like pyrrolidine, which can sometimes offer better selectivity.[13][14] The catalyst concentration is also crucial; too little may result in an incomplete reaction, while too much can promote side reactions.
-
Solvent: Ethanol or methanol are the most common solvents.[15] However, "green chemistry" approaches using solvent-free grinding or sonication have shown excellent results, often leading to shorter reaction times and higher yields.[1][16]
-
Temperature: Most Claisen-Schmidt reactions are run at room temperature or with gentle heating (40-60°C).[7] Running the reaction at a lower temperature (e.g., 0-5°C) can sometimes enhance selectivity by favoring the thermodynamically more stable enolate, though it will slow the reaction rate.
-
Reaction Time: These reactions can take anywhere from a few hours to over 24 hours.[15] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction, preventing the formation of degradation products or byproducts from prolonged exposure to the catalyst.
The following workflow can help diagnose and resolve issues with low yield and poor selectivity.
Caption: Decision tree for troubleshooting regioselectivity and yield issues.
Section 3: Analytical Characterization of Regioisomers
Unambiguous identification of your product is non-negotiable. NMR spectroscopy is the most powerful tool for distinguishing between thienyl chalcone regioisomers.[17][18]
Q4: How can I use ¹H and ¹³C NMR to confirm which regioisomer I have synthesized?
A: The key is to analyze the chemical shifts and coupling constants of the vinylic protons (H-α and H-β) and the chemical shifts of the thiophene ring protons and carbons.
-
Vinylic Protons (¹H NMR): Chalcones almost exclusively form the E (trans) isomer due to steric hindrance, which is easily confirmed. The two vinylic protons appear as doublets with a large coupling constant (J) of 15-16 Hz.[9][18] The proton on the β-carbon (adjacent to the phenyl ring) is typically further downfield than the proton on the α-carbon (adjacent to the carbonyl).
-
Thiophene Ring Protons (¹H NMR): The chemical shifts of the protons on the thiophene ring are highly informative. The position of the acetyl group and other substituents will create a unique splitting pattern and chemical shift environment for the remaining ring protons. For example, in a 1-(thiophen-2-yl)ethan-1-one derivative, you would expect to see distinct signals for H-3, H-4, and H-5 of the thiophene ring.[1] Comparing the observed spectrum to literature values for similar known compounds is crucial.[9][19]
-
Carbonyl and Vinylic Carbons (¹³C NMR): The chemical shift of the carbonyl carbon (C=O) typically appears around 180-190 ppm.[9][19] The chemical shifts of the thiophene ring carbons can also help confirm the substitution pattern.
Data Summary for Isomer Identification
| NMR Signal | Typical Chemical Shift / Value | Significance for Isomer Identification |
| ¹H Vinylic Protons | α-H: ~7.2 ppm; β-H: ~7.7 ppm | Coupling constant (J) of ~15-16 Hz confirms E (trans) geometry. |
| ¹H Thiophene Protons | ~7.0 - 8.0 ppm | The specific chemical shifts and splitting patterns are diagnostic of the substitution pattern on the thiophene ring. |
| ¹³C Carbonyl Carbon | ~180 - 190 ppm | Confirms the presence of the ketone functional group. |
| ¹³C Thiophene Carbons | ~120 - 145 ppm | The number of signals and their chemical shifts help to confirm the regiochemistry. |
Note: These values are approximate and can shift based on the specific substituents on both the thienyl and phenyl rings.[1][19]
Section 4: Experimental Protocols
To provide a practical starting point, we include a generalized, field-proven protocol for a base-catalyzed synthesis and a standard method for NMR analysis.
Protocol 1: General Procedure for Base-Catalyzed Synthesis of a Thienyl Chalcone Derivative
This protocol describes a standard Claisen-Schmidt condensation using sodium hydroxide.
Materials:
-
Substituted Acetylthiophene (1.0 eq)
-
Substituted Benzaldehyde (1.0 - 1.1 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Catalyst Solution: In a round-bottomed flask, dissolve NaOH (approx. 2.0 eq) in a minimal amount of water, then add ethanol to create a 10-20% aqueous ethanol solution. Cool the solution in an ice bath.
-
Reactant Addition: Dissolve the substituted acetylthiophene (1.0 eq) in ethanol and add it to the cooled, stirring catalyst solution.
-
Aldehyde Addition: Add the substituted benzaldehyde (1.0-1.1 eq), either neat or dissolved in a small amount of ethanol, dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the acetylthiophene starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Carefully neutralize the mixture by slowly adding 10% HCl until the pH is ~7.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thienyl chalcone derivative. Dry the product under vacuum.
Protocol 2: Sample Preparation and Analysis by NMR Spectroscopy
This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis to confirm the product's structure and isomeric purity.[18]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry chalcone product. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass all expected signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
Data Processing & Analysis:
-
Process the raw data (FID) using a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals to verify proton ratios.
-
Measure the coupling constant (J-value) for the vinylic proton doublets to confirm the E-isomer.
-
Assign all peaks based on their chemical shift, multiplicity, and integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Assign the carbonyl, vinylic, and aromatic carbons to confirm the correct regioisomer was formed.
-
References
-
Nanjundaswamy, S., et al. (2024). Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. Available at: [Link]
-
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. (2024). PMC. Available at: [Link]
-
On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (n.d.). ResearchGate. Available at: [Link]
-
Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). BENTHAM SCIENCE PUBLISHERS. Available at: [Link]
-
Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. (2022). Systematic Reviews in Pharmacy. Available at: [Link]
-
Mathew, B., et al. (2016). Synthesis, Biochemistry, and Computational Studies of Brominated Thienyl Chalcones: A New Class of Reversible MAO-B Inhibitors. ChemMedChem. Available at: [Link]
-
Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. (2022). Systematic Reviews in Pharmacy. Available at: [Link]
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. (2023). MDPI. Available at: [Link]
-
Kumar, K. A., & Renuka, N. (n.d.). Thienyl chalcones: small molecules that play pivotal roles. International Journal of Current Research. Available at: [Link]
-
1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2025). PMC. Available at: [Link]
-
Computational insight on the chalcone formation mechanism by the Claisen–Schmidt reaction. (2017). ResearchGate. Available at: [Link]
-
Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI. Available at: [Link]
-
Chalcone synthesis, properties and medicinal applications: a review. (2020). ResearchGate. Available at: [Link]
-
Regioselectivity functionalization of α,β-unsaturated ketones. (n.d.). ResearchGate. Available at: [Link]
-
Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. (2023). PMC. Available at: [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). Download. Available at: [Link]
-
Crystal structure, spectroscopic and third-order nonlinear optical susceptibility of linear fused ring dichloro-substituent chalcone isomers. (n.d.). Academia.edu. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Available at: [Link]
-
Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. (2023). European Journal of Chemistry. Available at: [Link]
-
Could anyone kindly let me know the regioselectivity in chalcone synthesis?. (2016). ResearchGate. Available at: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). PMC. Available at: [Link]
-
Theoretical and Experimental Study of the Regioselectivity of Michael Additions. (n.d.). FIUnix Faculty Sites. Available at: [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Usiena air. Available at: [Link]
-
Synthesis of chalcone:. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Available at: [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. Available at: [Link]
-
THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene. (2020). YouTube. Available at: [Link]
- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES. (n.d.). Google Patents.
-
A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2025). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). PMC. Available at: [Link]
-
Thiophene S-oxides as substrates in cycloaddition reactions. (n.d.). Research Trends. Available at: [Link]
-
Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Regioselective β‐vinyl α,β‐unsaturated ketone syntheses.. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienyl chalcones: small molecules that play pivotal roles | International Journal of Current Research [journalcra.com]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. youtube.com [youtube.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. benchchem.com [benchchem.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 15. rsc.org [rsc.org]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Temperature Effects on Trans-Chalcone Yield
Topic: Optimization of trans-isomer yield in Claisen-Schmidt condensation via temperature control. Ticket ID: CHAL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical role of temperature in the Claisen-Schmidt condensation between acetophenones and benzaldehydes. While the reaction appears simple, the thermodynamic equilibrium between the kinetic aldol adduct, the cis-isomer, and the stable trans-chalcone is highly sensitive to thermal conditions. This guide provides actionable troubleshooting workflows to maximize the yield of the biologically active trans-isomer (E-isomer) while suppressing side reactions.
Module 1: The Thermodynamics of Isomerism (The "Why")
Q1: Why does my reaction yield a mixture of isomers or fail to dehydrate?
A: The formation of chalcones occurs in two distinct steps:
-
Aldol Addition: The enolate attacks the aldehyde to form a
-hydroxy ketone (aldol adduct). This step is reversible and exothermic. -
Dehydration (Elimination): The
-hydroxy ketone loses water to form the -unsaturated ketone (chalcone).
The Temperature Conflict:
-
Low Temperature (0°C – 10°C): Favors the stability of the enolate and the initial aldol adduct (Kinetic Control). However, it often provides insufficient energy to cross the activation barrier for dehydration, leading to isolated
-hydroxy ketone intermediates rather than the chalcone. -
High Temperature (>60°C): Drives the elimination of water and favors the thermodynamic product (trans-chalcone). However, excessive heat promotes the Michael Addition of a second equivalent of ketone to the product, forming a double-condensed side product (often an oil).
The Trans-Selectivity Mechanism: The trans (E) isomer is thermodynamically more stable than the cis (Z) isomer due to steric hindrance between the carbonyl group and the phenyl ring in the cis configuration. Under thermodynamic control (moderate heat or prolonged time), the reaction equilibrium naturally shifts toward the trans-isomer.
Module 2: Critical Workflow & Visualization
Reaction Pathway & Temperature Decision Tree
The following diagram illustrates the mechanistic pathways and where temperature control determines the fate of your product.
Figure 1: Mechanistic pathway of Claisen-Schmidt condensation showing the divergence between kinetic intermediates and the thermodynamic trans-product.
Module 3: Troubleshooting Guide (The "Fix")
Scenario A: "My product is an oil that won't crystallize."
Diagnosis: This is the most common issue. It usually indicates the presence of Michael adducts (side products formed by the addition of unreacted ketone to the chalcone) or incomplete dehydration (presence of
-
Lower the Temperature: Run the reaction at 20–25°C (Room Temp) . Do not reflux unless using unreactive substrates.
-
Seed the Oil: Dissolve the oil in a minimal amount of hot ethanol (50°C), cool slowly to RT, and scratch the glass side of the flask.
-
Wash the Precipitate: If a solid forms but is sticky, wash with cold dilute HCl (to neutralize base) followed by cold ethanol to remove unreacted starting materials.
Scenario B: "I have low yield and multiple spots on TLC."
Diagnosis: Incomplete conversion or competing Cannizzaro reaction. Root Cause:
-
Cannizzaro: If the aldehyde has no
-hydrogens and the base concentration is too high at high temperatures, the aldehyde disproportionates into an alcohol and an acid. -
Incomplete Dehydration: One spot is the chalcone, the other is the intermediate aldol. Corrective Protocol:
-
Staged Temperature Ramp: Start the reaction at 0°C for 30 minutes (to favor enolate addition), then allow it to warm to 25°C and stir for 12–24 hours (to drive dehydration).
-
Check Base Concentration: Use 1.0 – 1.2 equivalents of NaOH. Excess base at high temps accelerates side reactions.
Scenario C: "How do I ensure 100% trans-isomer?"
Diagnosis: You suspect cis-contamination. Corrective Protocol:
-
Recrystallization: Trans-chalcones are significantly less soluble in ethanol than cis-isomers or starting materials. Recrystallize from boiling ethanol (95%). The trans-isomer will precipitate first upon cooling.
-
Reflux (Cautious): If cis isomer is detected (via NMR coupling constants,
Hz vs Hz), refluxing the crude solid in ethanol with a trace of acid (p-TSA) for 1 hour can isomerize the cis to the stable trans form.
Module 4: Optimized Experimental Protocol
Protocol: Temperature-Controlled Synthesis of Trans-Chalcone Standardized for 10 mmol scale.
| Step | Action | Critical Parameter | Reason |
| 1 | Dissolution | Dissolve 10 mmol Acetophenone + 10 mmol Benzaldehyde in 15 mL EtOH. | 20°C |
| 2 | Catalyst Addition | Add 5 mL of 10% NaOH (aq) dropwise over 10 mins. | 0-5°C (Ice Bath) |
| 3 | Reaction Phase | Remove ice bath. Stir vigorously. | 20-25°C for 6-12h |
| 4 | Quenching | Pour mixture into 50g crushed ice + 2 mL HCl. | 0°C |
| 5 | Purification | Filter solid. Recrystallize from EtOH. | Reflux -> 4°C |
Module 5: Data Summary
Table 1: Effect of Temperature on Yield and Selectivity Representative data synthesized from comparative literature [1][2].
| Temperature | Reaction Time | Typical Yield | Major Product | Side Products |
| 0 - 10°C | 24 - 48 h | 40 - 60% | Unreacted Aldehyde | |
| 20 - 30°C | 6 - 12 h | 85 - 95% | Trans-Chalcone | Minimal (<5%) |
| 60 - 80°C | 1 - 3 h | 60 - 75% | Trans-Chalcone | Michael Adducts (Oils), Polymers |
| Microwave (100°C) | 2 - 5 min | 85 - 92% | Trans-Chalcone | Requires solvent-free conditions to avoid side rxns |
References
Technical Support Center: Trace Metal Remediation for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with purifying 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one —a lipophilic, thiophene-bearing chalcone.
When synthesized via transition-metal-catalyzed pathways (e.g., Palladium-catalyzed cross-coupling or Ruthenium-catalyzed metathesis), this molecule presents severe purification bottlenecks. The combination of a soft Lewis base (the thiophene sulfur) and a bidentate
This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) meets the [1].
Visualizing the Remediation Workflow
Fig 1. Experimental workflow for trace metal scavenging from the chalcone API.
Troubleshooting & FAQs
Q1: Why does standard silica gel chromatography fail to reduce Palladium (Pd) below 50 ppm for this specific chalcone?
The Causality: Standard silica gel (
Q2: Which metal scavenger is most effective for this thiophene-bearing API, and why?
The Causality: Silica-bound 2,4,6-trimercaptotriazine (Si-TMT ) is the optimal choice. While standard Si-Thiol provides a single binding site, Si-TMT provides a multi-dentate chelating environment. The three sulfur atoms on the triazine ring aggressively outcompete the monodentate thiophene sulfur of the API, shifting the equilibrium entirely toward the Scavenger-Metal complex.
Q3: I am experiencing significant API loss (>15%) when using MP-TMT (Macroporous Polystyrene-TMT). How can I improve recovery?
The Causality: The API loss is due to non-specific hydrophobic binding. The 1-(4-chlorophenyl) moiety makes your chalcone highly lipophilic. When using a polystyrene-backed scavenger (MP-TMT), the API engages in
Q4: We heat the scavenging mixture to 50°C. Is this necessary, or can we scavenge at room temperature?
The Causality: Heating is highly recommended. The API-Pd complex is thermodynamically stable and kinetically inert. Heating the mixture to 50°C provides the necessary activation energy (
The Thermodynamic Competition
Fig 2. Thermodynamic competition between thiophene-bearing API and metal scavengers.
Quantitative Scavenger Selection Data
To facilitate rapid process development, utilize the following empirical data comparing standard remediation techniques for thiophene-bearing APIs [3].
| Remediation Technique | Support Matrix | Target Metals | Optimal Solvents | Typical API Recovery | Binding Mechanism |
| Si-TMT | Silica Gel | Pd, Ru, Pt, Cu | THF, EtOAc, DCM | > 98% | Multi-dentate Covalent |
| Si-Thiol | Silica Gel | Pd, Cu, Ag | Toluene, EtOAc | 90 - 95% | Monodentate Covalent |
| MP-TMT | Polystyrene | Pd, Ru, Rh | DMF, NMP, THF | 75 - 85%* | Multi-dentate Covalent |
| Activated Carbon | Carbon | Broad Spectrum | Alcohols | < 60% | Physisorption |
| Crystallization | N/A | N/A | EtOH / Water | Variable | Lattice Exclusion |
*Lower recovery due to non-specific hydrophobic binding of the 4-chlorophenyl group to the polystyrene matrix.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By analyzing the metal content of the mother liquor before and after the addition of the scavenger, you can definitively calculate the scavenging efficiency.
Protocol A: Batch Scavenging (Ideal for Scale-Up & Screening)
Use this protocol when processing >10 grams of API or when high temperatures are required to break the API-Metal complex.
-
Dissolution: Dissolve the crude 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in a suitable solvent (e.g., THF or EtOAc) at a concentration of 0.1 M. Ensure complete dissolution; suspended API will trap metals.
-
Baseline Sampling: Extract a 1 mL aliquot, filter through a 0.2 µm PTFE syringe filter, and submit for baseline ICP-MS analysis.
-
Scavenger Addition: Add 5 to 10 equivalents of Si-TMT relative to the theoretical residual metal content. (Rule of thumb: 10-20 wt% of scavenger relative to the API mass is usually sufficient).
-
Thermal Incubation: Heat the suspension to 50°C under gentle mechanical stirring. Do not use magnetic stir bars for silica-supported scavengers, as the grinding action will crush the silica beads, creating fines that pass through filters.
-
Agitation: Maintain stirring for 4 to 12 hours.
-
Filtration: Filter the mixture through a sintered glass funnel (Porosity 3 or 4). Wash the filter cake with 2 bed-volumes of the reaction solvent to recover any interstitial API.
-
Validation: Evaporate the filtrate and submit the purified API for ICP-MS. The target is <10 ppm to comply with ICH Q3D parenteral limits.
Protocol B: Fixed-Bed Cartridge Scavenging (Ideal for Flow Chemistry & Polishing)
Use this protocol for rapid polishing of late-stage API solutions.
-
Cartridge Preparation: Select a pre-packed Si-TMT SPE cartridge. Condition the cartridge by passing 3–5 bed volumes of your chosen solvent (e.g., EtOAc) through the bed using a vacuum manifold or positive pressure pump.
-
Loading: Load the API solution onto the cartridge.
-
Flow Rate Control (Critical): Adjust the flow rate to ensure a minimum residence time of 1 to 2 minutes. Causality: The covalent binding of Pd to the TMT ligand is a chemical reaction that requires sufficient contact time. Pushing the solution through too quickly will result in metal breakthrough.
-
Elution: Collect the eluent. Wash the cartridge with 1 additional bed volume of solvent to ensure 100% API recovery.
-
Validation: Concentrate the eluent and analyze via ICP-MS.
References
-
Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
Metal Scavengers User Guide . Biotage. URL:[Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) . Crimson Publishers / ResearchGate. URL:[Link]
Validation & Comparative
Comparative Spectral Guide: 1H NMR Interpretation of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Chalcones represent a privileged scaffold in drug discovery, often synthesized via modular Claisen-Schmidt condensations to generate vast, high-purity screening libraries[1]. Among these, heteroaryl chalcones incorporating a 2-thienyl moiety have demonstrated significant pharmacological potential, necessitating rigorous structural validation[2].
This guide provides an authoritative, comparative analysis of the
Experimental Methodology: Synthesis & Self-Validating NMR Preparation
To ensure high-fidelity spectral data, the synthetic and analytical protocols must be intrinsically linked. The following step-by-step methodology outlines a self-validating workflow designed to prevent spectral artifacts.
Phase A: Base-Catalyzed Claisen-Schmidt Condensation
Causality Focus: The choice of a low-temperature base addition prevents the formation of unwanted Cannizzaro byproducts or Michael addition oligomers.
-
Equilibration : In a 50 mL round-bottom flask, dissolve 10 mmol of 4-chloroacetophenone and 10 mmol of 2-thiophenecarboxaldehyde in 20 mL of absolute ethanol.
-
Catalysis : Submerge the flask in an ice bath (0–5 °C). Slowly add 5 mL of aqueous NaOH (20% w/v) dropwise under vigorous magnetic stirring.
-
Dehydration : Remove the ice bath and stir at room temperature for 12 hours. The thermodynamically favored E-isomer precipitates as the extended conjugation lowers the molecule's solubility in ethanol.
-
Isolation & Purification : Pour the mixture into 100 mL of crushed ice. Filter the resulting yellow precipitate under vacuum, wash with cold distilled water to remove residual NaOH, and recrystallize from hot ethanol to yield the pure chalcone.
Phase B: H NMR Sample Preparation and Acquisition
Causality Focus: CDCl
-
Sample Solvation : Dissolve ~15 mg of the purified chalcone in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). -
Particulate Filtration : Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Reasoning: Micro-particulates distort the magnetic field homogeneity, leading to asymmetric peak bases (poor shimming).
-
Tuning & Shimming : Insert the tube into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl
and perform rigorous gradient shimming on the Z-axis. -
Acquisition : Execute a standard 1D proton pulse sequence (16 scans, 1.5 s relaxation delay, 3.0 s acquisition time).
-
Processing : Apply a 0.3 Hz line broadening (LB) function prior to Fourier transformation. Reasoning: This specific LB value enhances the signal-to-noise ratio without degrading the resolution of the fine 3.6 Hz thiophene coupling constants. Calibrate the TMS peak strictly to 0.00 ppm.
Figure 1: Self-validating synthetic and analytical workflow for the target chalcone.
H NMR Spectral Interpretation
The
Quantitative Data Summary
Table 1: Assigned
| Proton(s) | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Structural Assignment |
| H-4'' | 7.12 | dd | 5.0, 3.6 | 1H | Thiophene C4-H |
| H- | 7.35 | d | 15.5 | 1H | Enone |
| H-3'' | 7.40 | d | 3.6 | 1H | Thiophene C3-H |
| H-5'' | 7.45 | d | 5.0 | 1H | Thiophene C5-H |
| H-3', H-5' | 7.48 | d (AA'BB') | 8.6 | 2H | 4-Chlorophenyl (ortho to Cl) |
| H- | 7.95 | d | 15.5 | 1H | Enone |
| H-2', H-6' | 7.95 | d (AA'BB') | 8.6 | 2H | 4-Chlorophenyl (ortho to C=O) |
(Note: The H-
Mechanistic Breakdown of Key Signals
1. The Enone Bridge (
2. The 4-Chlorophenyl Ring (AA'BB' System):
While the signals at
3. The 2-Thienyl Ring:
Thiophene protons exhibit distinct, tightly spaced coupling constants. H-4'' appears as a doublet of doublets at
Comparative Analysis: Target vs. Alternatives
To truly understand the performance and electronic nature of this specific product, we must compare it against related structural alternatives[3].
Table 2: Comparative
| Compound | H- | H- | Electronic Context | |
| 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one | 7.35 | 7.95 | 15.5 | Thiophene donor, 4-Cl-phenyl acceptor |
| 1,3-Diphenylprop-2-en-1-one (Unsubstituted) | 7.50 | 7.80 | 15.7 | Standard phenyl-phenyl conjugation |
| 1-Phenyl-3-(2-thienyl)prop-2-en-1-one | 7.38 | 7.98 | 15.5 | Thiophene donor, unsubstituted phenyl acceptor |
Electronic Push-Pull Dynamics
Why does the
This shift is a direct result of competing electronic effects. The 2-thienyl ring acts as a
Figure 2: Electronic push-pull dynamics dictating the 1H NMR chemical shifts of the enone system.
Tracking the Starting Materials
If the reaction is incomplete, the
-
Residual 4-Chloroacetophenone: Easily identified by a sharp, uncoupled methyl singlet at
2.60 ppm . -
Residual 2-Thiophenecarboxaldehyde: Identified by a highly deshielded aldehyde proton singlet at
9.95 ppm . The complete absence of these signals in the final spectrum, coupled with the emergence of the 15.5 Hz doublets, is the ultimate validation of the protocol's success.
References
-
Powers, D. G., et al. (1998). "Automated parallel synthesis of chalcone-based screening libraries." Tetrahedron. Available at:[Link]
-
Maurya, R. K., et al. (2017). "Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides." PubMed Central (PMC). Available at:[Link]
-
Pretsch, E., Bühlmann, P., Badertscher, M. (2009). "Structure Determination of Organic Compounds (Tables of Spectral Data)." Springer. Available at:[Link]
-
Journal of Applied Pharmaceutical Science. (2024). "Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study." JAPS. Available at:[Link]
Sources
- 1. (PDF) Automated parallel synthesis of chalcone-based screening libraries [academia.edu]
- 2. Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Comparative Guide: FT-IR Spectral Fingerprinting of Thienyl Chalcones vs. Phenyl Analogues
Topic: Characteristic FT-IR peaks of the carbonyl and alkene groups in thienyl chalcones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of bioactive heterocycles, thienyl chalcones (thiophene-based 1,3-diaryl-2-propen-1-ones) have emerged as potent alternatives to classical phenyl chalcones, exhibiting enhanced cytotoxicity and anti-inflammatory profiles. However, verifying the structural integrity of the
This guide provides a technical comparison of the vibrational spectroscopy (FT-IR) of thienyl chalcones against their phenyl analogues. It establishes specific spectral benchmarks to distinguish between 1-thienyl (thiophene on carbonyl side) and 3-thienyl (thiophene on
Mechanistic Insight: The Thiophene Effect
To interpret the spectra accurately, one must understand the electronic influence of the sulfur heteroatom compared to a benzene ring.
-
-Excessive Character: Thiophene is a
-excessive heterocycle. The sulfur atom donates electron density into the ring system more effectively than a phenyl group. -
Resonance & Bond Order: When the thiophene ring is directly attached to the carbonyl (1-thienyl position), this electron donation enhances the resonance character of the carbonyl group (
). -
The Result: This increased single-bond character lowers the force constant of the carbonyl bond, resulting in a red shift (lower wavenumber) for the C=O stretching vibration compared to phenyl chalcones.
Visualizing the Electronic Effect
The following diagram illustrates the resonance contributions that dictate the vibrational frequency shifts.
Figure 1: Mechanistic flow illustrating why thiophene substitution leads to a lower C=O frequency compared to phenyl analogs.
Critical Spectral Benchmarks
The following data provides a comparative baseline. Use these values to distinguish between isomers and validate the formation of the enone bridge.
Table 1: Characteristic Peak Comparison (Experimental Averages)
| Functional Group | Vibration Mode | 1-Thienyl Chalcone (Target) | 3-Thienyl Chalcone (Isomer) | Phenyl Chalcone (Standard) |
| Carbonyl (C=O) | Stretching ( | 1645 – 1655 cm⁻¹ | 1655 – 1665 cm⁻¹ | 1663 – 1670 cm⁻¹ |
| Alkene (C=C) | Stretching ( | 1585 – 1595 cm⁻¹ | 1590 – 1600 cm⁻¹ | 1600 – 1625 cm⁻¹ |
| Thiophene Ring | C–S Stretching | 710 – 730 cm⁻¹ | 730 – 750 cm⁻¹ | Absent |
| Vinyl C-H | Bending ( | 960 – 980 cm⁻¹ (Trans) | 960 – 980 cm⁻¹ (Trans) | 960 – 980 cm⁻¹ (Trans) |
Diagnostic Note: If your synthesized 1-thienyl chalcone shows a C=O peak above 1665 cm⁻¹, suspect incomplete conjugation (e.g., aldol intermediate) or incorrect isomer assignment.[1]
Table 2: Substituent Effects on C=O Position
Substituents on the other aryl ring (the one not containing the thiophene) will further fine-tune the position.
| Substituent Type | Example | Electronic Effect | Shift Direction | Approx. C=O Range |
| Electron Donating | -OMe, -OH, -N(Me)₂ | Increases conjugation | Red Shift (Lower) | 1635 – 1645 cm⁻¹ |
| Electron Withdrawing | -NO₂, -Cl, -Br | Decreases conjugation | Blue Shift (Higher) | 1655 – 1675 cm⁻¹ |
| Halogen (Ortho) | -Cl (at 2-position) | Steric inhibition of resonance | Blue Shift (Higher) | > 1670 cm⁻¹ |
Experimental Protocol: Synthesis & Characterization
To ensure reproducible spectral data, the following Claisen-Schmidt protocol is recommended. This method minimizes side reactions that can complicate the IR fingerprint (e.g., Michael addition byproducts).
Workflow Diagram
Figure 2: Optimized workflow for the synthesis and spectral validation of thienyl chalcones.
Step-by-Step Methodology
1. Synthesis (Claisen-Schmidt Condensation):
-
Reagents: Equimolar amounts (0.01 mol) of 2-acetylthiophene and the substituted benzaldehyde.
-
Solvent: 15 mL Absolute Ethanol.
-
Catalyst: 5 mL of 40% NaOH (aq).
-
Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature for 3–6 hours. The mixture will thicken as the chalcone precipitates.
-
Isolation: Pour into crushed ice/water containing dilute HCl (to neutralize base). Filter the solid.
-
Purification: Recrystallize from hot ethanol. Crucial: Impurities (unreacted ketone) will show a C=O peak at ~1660–1670 cm⁻¹, masking the shift. Ensure TLC purity before IR analysis.
2. FT-IR Sample Preparation:
-
Preferred Method: KBr Pellet. [1]
-
Why? ATR (Attenuated Total Reflectance) can sometimes cause peak distortion or shifts of 2-5 cm⁻¹ due to refractive index changes in high-refractive-index organic crystals. KBr transmission provides the most comparable "textbook" values.
-
Ratio: Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder to avoid scattering (Christiansen effect).[1] Press at 10 tons to form a transparent disc.
-
-
Acquisition:
-
Range: 4000–400 cm⁻¹.
-
Scans: 16–32 scans to reduce noise.
-
Resolution: 4 cm⁻¹.
-
Interpretation & Troubleshooting
Scenario A: Double Carbonyl Peak
-
Observation: You see a split peak at 1650 cm⁻¹ and 1670 cm⁻¹.
-
Cause: Conformational equilibrium between s-cis and s-trans isomers.
-
Resolution: In the solid state (KBr), thienyl chalcones usually lock into the s-cis conformation (lower energy), showing a single peak. If splitting occurs, it may indicate an amorphous sample or presence of solvent.[1] Recrystallize to encourage a single crystalline lattice.
Scenario B: High Frequency C=O (>1680 cm⁻¹)
-
Cause: Loss of conjugation.[2][3] This indicates the reaction did not form the alkene bridge (C=C), and you are likely looking at the unreacted aldehyde or ketone, or an aldol intermediate (beta-hydroxy ketone) that failed to dehydrate.
-
Check: Look for a broad O-H stretch at 3400 cm⁻¹. If present, dehydration is incomplete.
References
-
Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. ACS Omega. (2024).[1] [Link][1]
-
Vibrational Spectroscopy of Heterocycles: Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
Spectral Database: IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Let's Talk Academy. [Link]
-
Synthesis Protocol: Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link][1]
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to Mass Spectrometry Fragmentation of Chlorophenyl Substituted Chalcones
Chlorophenyl substituted chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry and agrochemicals, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The structural elucidation of these halogenated derivatives relies heavily on advanced mass spectrometry (MS). However, the introduction of an electron-withdrawing chlorine atom onto the A or B ring fundamentally alters the molecule's ionization efficiency and fragmentation cascade.
As an Application Scientist, navigating these analytical nuances is critical. This guide provides an authoritative, comparative analysis of the mass spectrometry fragmentation patterns of chlorophenyl chalcones, specifically contrasting Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) with Direct Analysis in Real Time (DART-MS) .
The Mechanistic Causality of Chlorophenyl Chalcone Fragmentation
To accurately interpret the mass spectra of chlorophenyl chalcones, one must understand the thermodynamic and kinetic drivers behind their dissociation pathways.
The Isotopic Diagnostic Anchor
The most critical feature of any monochlorinated molecule is the natural abundance of chlorine isotopes (
-
Ring A Substitution: If the chlorophenyl group constitutes Ring A (adjacent to the carbonyl),
-cleavage yields a highly stable chlorobenzoyl cation ([C H ClO] ) at m/z 139/141. -
Ring B Substitution: If the chlorine is on Ring B, the same cleavage yields an unsubstituted benzoyl cation at m/z 105, while the charge may alternatively reside on the chlorostyryl fragment.
Neutral Losses
The loss of carbon monoxide (-28 Da) from the protonated precursor[M+H]
Proposed MS/MS fragmentation pathway of a model chlorophenyl chalcone.
Comparative Performance: ESI-MS/MS vs. DART-MS
While both techniques are invaluable, they interact with the chlorophenyl chalcone scaffold differently. ESI is a soft, solution-based ionization technique that primarily yields even-electron protonated species. DART is an ambient ionization technique that can induce both proton transfer and Penning ionization, sometimes leading to radical cation formation and unique radical-initiated cleavages[4].
| Analytical Feature | ESI-MS/MS (Electrospray) | DART-MS (Direct Analysis in Real Time) |
| Primary Ionization Mechanism | Solution-phase protonation / deprotonation | Gas-phase thermal desorption & Penning ionization |
| Dominant Precursor Ion | Even-electron [M+H] | [M+H] |
| Key Fragmentation Pathway | Loss of CO (-28 Da), | Radical-initiated loss of phenyl/styryl groups[4] |
| Halogen Diagnostic Utility | Excellent (Isotopic preservation in fragments) | Good (Facile loss of Cl |
| Sample Prep Requirement | High (LC separation, specific volatile solvents) | Minimal (Direct solid/liquid introduction)[4] |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following protocols ensure that the data acquired is structurally definitive and free from artifactual misinterpretation.
Step-by-step self-validating workflow for tandem mass spectrometry analysis.
Protocol A: ESI-MS/MS Analysis of Chlorophenyl Chalcones
Objective: To map the connectivity of the chlorophenyl ring using targeted Collision-Induced Dissociation (CID).
-
Sample Preparation: Dissolve the synthesized chalcone in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1-5 µM.
-
Causality: Formic acid acts as a proton donor, maximizing the yield of[M+H]
ions in the positive ion mode, while suppressing sodium adducts ([M+Na] ) which are notoriously difficult to fragment.
-
-
Precursor Ion Validation (Self-Validation Checkpoint): Perform a full MS1 scan (m/z 100-500). Locate the putative [M+H]
peak.-
Validation: Calculate the theoretical exact mass. You must observe a peak at M and M+2 with a 3:1 intensity ratio. If this ratio is absent, the compound is not monochlorinated, or a co-eluting isobaric interference is present. Do not proceed to MS/MS until this is resolved.
-
-
Collision-Induced Dissociation (CID): Isolate the
Cl precursor ion (e.g., m/z 243) using a narrow quadrupole isolation window (1.0 Da) to exclude the Cl isotope.-
Causality: Isolating only the
Cl isotope drastically simplifies the MS/MS spectrum. Any subsequent fragment containing chlorine will appear as a single peak, making neutral losses mathematically straightforward to calculate without overlapping isotopic interference[3].
-
-
Energy Ramping: Apply a collision energy (CE) ramp from 10 eV to 40 eV.
-
Validation: At low CE (10-15 eV), look for the facile loss of water (-18 Da) if hydroxyl groups are present. At medium CE (20-25 eV), the loss of CO (-28 Da) should dominate. At high CE (30+ eV), deep skeletal
-cleavages (yielding m/z 139 or 105) will emerge.
-
Protocol B: DART-MS Rapid Profiling
Objective: High-throughput structural confirmation without liquid chromatography.
-
Sample Introduction: Dip a glass melting-point capillary into the neat solid or a concentrated solution (1 mg/mL) of the chalcone.
-
Ionization: Position the capillary in the DART gas stream (Helium, heated to 250-300 °C)[4].
-
Causality: The heated metastable helium atoms transfer energy to atmospheric water, generating protonated water clusters that subsequently protonate the chalcone. The high temperature facilitates rapid thermal desorption of the rigid chalcone structure without thermal degradation.
-
-
In-Source Fragmentation: Increase the orifice/cone voltage (e.g., to 60-90 V) to induce in-source fragmentation.
-
Validation: Compare the in-source fragments to the ESI-MS/MS data. DART often promotes radical-initiated cleavages, making the loss of a substituted phenyl radical a prominent feature, providing complementary structural evidence to ESI[4].
-
References
-
Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry PubMed (nih.gov)[Link]
-
Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) ResearchGate / Mass Spectrometry Letters[Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Semantic Scholar (Referencing Zhang & Brodbelt 2003)[Link]
Sources
Publish Comparison Guide: Structural Elucidation of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
Executive Summary
For drug development professionals and structural chemists, confirming the exact three-dimensional architecture of small-molecule APIs is a non-negotiable step in the pipeline. The compound 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one (Molecular Formula: C₁₃H₉ClOS)[1] is a chalcone derivative featuring a highly flexible enone linkage flanked by a chlorophenyl ring and a rotatable thiophene ring.
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Nuclear Magnetic Resonance (NMR), Powder X-ray Diffraction (PXRD), and Mass Spectrometry (MS)—for the structural elucidation of this specific chalcone. By analyzing experimental data, we demonstrate why SCXRD remains the gold standard for resolving complex solid-state phenomena, such as rotational disorder and precise dihedral twisting, which alternative techniques fail to capture.
The Analytical Challenge: Why 3D Conformation Matters
In solid-state chemistry, a molecule's 3D conformation dictates its crystal packing, polymorphism, solubility, and ultimately, its bioavailability. The thiophene ring in 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one presents a specific analytical challenge: the sulfur atom and the C=C double bond within the ring have similar steric bulk. This similarity often leads to positional disorder in the crystal lattice, where the ring randomly adopts one of two orientations rotated by ~180° around the C–C single bond.
While2[2], it averages out these static solid-state disorders. To accurately map the crystal lattice and intermolecular forces, a technique capable of sub-angstrom 3D spatial resolution is required.
Comparative Performance: SCXRD vs. Alternative Modalities
The following table summarizes the quantitative and qualitative performance of SCXRD compared to standard alternatives for analyzing 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one.
| Analytical Technique | Primary Data Output | 3D Conformation Accuracy | Solid-State Disorder Detection | Phase Analyzed | Sample Requirements |
| SCXRD (Product) | Absolute 3D atomic coordinates | Sub-angstrom (< 0.01 Å) | Excellent (Resolves fractional occupancies) | Solid (Single Crystal) | High-quality, untwinned single crystal (0.1–0.3 mm) |
| NMR Spectroscopy | 2D Connectivity, E/Z isomerism | Low (Averaged in solution) | Poor (Cannot detect static lattice disorder) | Solution | 5–10 mg dissolved in deuterated solvent |
| Powder XRD (PXRD) | Bulk phase purity, unit cell | Moderate (Requires Rietveld refinement) | Moderate (Peak overlap obscures subtle disorder) | Solid (Powder) | ~50 mg of microcrystalline powder |
| Mass Spectrometry | Molecular weight, fragmentation | None | None | Gas (Ionized) | < 1 mg |
Verdict: While NMR and MS are sufficient for confirming the successful synthesis and purity of the chalcone, only SCXRD possesses the spatial resolution required to model the exact dihedral angles and fractional atomic occupancies inherent to its solid-state packing.
Deep Dive: SCXRD Performance Metrics for the Target Chalcone
Authoritative SCXRD analysis of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one by 3[3] highlights the technique's superior capability in resolving complex structural nuances:
-
Resolution of Planarity and Twist: SCXRD precisely measured that the enone fragment, the thiophene ring, and the chlorophenyl ring are individually planar[3]. However, the molecule is not entirely flat; SCXRD quantified a specific dihedral angle of 47.0 (3)° between the benzene ring and the thiophene ring[3].
-
Quantification of Positional Disorder: The most critical performance metric of SCXRD is its ability to model disorder. The diffraction data revealed that the thiophene ring is disordered over two sites (a ~180° rotation about the C–C bond)[3]. SCXRD successfully refined the occupancies of these two orientations to 0.5198 (12) and 0.4802 (12) [3]. Alternative techniques would merely show an averaged, artifact-laden structure.
-
Mapping Intermolecular Forces: SCXRD identified that the crystal packing is stabilized by weak intermolecular C—H···π interactions involving both the thiophene and benzene rings, driving the molecules to stack along the crystallographic b axis[3].
Self-Validating Experimental Protocol: SCXRD Workflow
To achieve the high-resolution data described above, the following causality-driven, self-validating protocol must be executed.
Step 1: Crystal Growth (Thermodynamic Control)
-
Action: Dissolve the synthesized chalcone in a suitable organic solvent (e.g., ethyl acetate/hexane gradient) and allow for slow solvent evaporation at ambient temperature.
-
Causality: Slow evaporation ensures thermodynamic control. Molecules have the time to reversibly bind and unbind to the growing crystal face, minimizing structural defects and yielding the lowest-energy lattice configuration required for high-resolution diffraction.
Step 2: Cryogenic Data Collection
-
Action: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a CCD/CMOS detector using Mo Kα or Cu Kα radiation. Cool the sample to 100–150 K using a liquid nitrogen stream during data collection[4].
-
Causality: Cryocooling minimizes the thermal vibrations of atoms (reducing Debye-Waller factors)[4]. For a molecule with a flexible thiophene ring, dampening thermal motion is critical to distinguish between dynamic thermal smearing and true static positional disorder.
Step 3: Structure Solution and Anisotropic Refinement
-
Action: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(e.g., SHELXL)[4]. -
Causality: Initial electron density maps will show anomalous, elongated peaks around the thiophene sulfur atom due to the 180° rotational disorder. By splitting the thiophene atoms into two distinct parts and allowing their Site Occupation Factors (SOFs) to refine freely, the exact 52:48 ratio is determined[3]. Failing to model this disorder would result in artificially shortened C–S bond lengths.
-
Self-Validation Checkpoint: The protocol is validated when the final refinement converges with an R₁ factor < 5% , a Goodness-of-Fit (GoF) approaching 1.0 , and the maximum residual electron density peak is < 0.5 e/ų. If residual peaks remain high around the thiophene ring, the disorder model must be re-evaluated.
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree and refinement workflow for elucidating the structure of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one.
Figure 1: Structural elucidation workflow for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one.
References
- 1-(4-Chlorophenyl)-3-(2-thienyl)
- 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one (Ng et al., 2006)
- Synthesis, X-ray Single Crystal, Conformational Analysis...
- Source: Journal of Biochemistry and Cell Biology (OMICS International)
Sources
Comparing antioxidant activity of thienyl chalcones vs. ascorbic acid standards
Executive Summary & Strategic Context
Objective: To objectively evaluate the antioxidant efficacy of synthetic thienyl chalcones (thiophene-based propenones) against the industry gold standard, L-Ascorbic Acid (Vitamin C).
Significance: While Ascorbic Acid is a potent hydrophilic antioxidant, its application is often limited by poor lipophilicity and rapid oxidative degradation. Thienyl chalcones offer a compelling alternative for lipid-based drug delivery systems and dermaceuticals due to their enhanced stability and tunable lipophilicity (LogP). This guide analyzes the Structure-Activity Relationship (SAR), experimental performance (IC50 values), and mechanistic pathways of these compounds.
Chemical Architecture & Mechanism
Understanding the structural divergence is critical for interpreting antioxidant performance.
Structural Comparison[1][2]
-
Ascorbic Acid (Standard): A water-soluble furanone derivative. Its antioxidant power resides in the enediol group (C2-C3 double bond with two hydroxyls), which easily donates hydrogen atoms/electrons.
-
Thienyl Chalcones (Target): Characterized by a 1,3-diaryl-2-propen-1-one framework where one aromatic ring is replaced by a thiophene (sulfur-containing) heterocycle.
-
The Thiophene Advantage: The sulfur atom acts as an electron donor, enhancing the conjugation system and stabilizing the phenoxy radicals formed during scavenging.
-
The Enone Linker: The
-unsaturated ketone moiety acts as a "bridge," facilitating electron delocalization across the molecule.
-
Mechanistic Pathways
Both compounds primarily utilize Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, but their environments differ.
Caption: Mechanistic divergence between Thienyl Chalcones (SET-dominant via sulfur/resonance) and Ascorbic Acid (HAT-dominant via enediol).
Experimental Methodology
To ensure reproducibility, the following protocols for DPPH and ABTS assays are standardized. These protocols are self-validating via the use of positive controls.
Synthesis Workflow (Claisen-Schmidt Condensation)
Before testing, thienyl chalcones are synthesized via base-catalyzed condensation of acetylthiophene and substituted benzaldehydes.
Protocol:
-
Reactants: Mix equimolar amounts of 2-acetylthiophene and substituted benzaldehyde in ethanol.
-
Catalyst: Add 40% NaOH solution dropwise at 0-5°C.
-
Reaction: Stir at room temperature for 12-24 hours.
-
Purification: Pour into ice water, acidify with HCl, filter precipitate, and recrystallize from ethanol.
DPPH Radical Scavenging Assay
This assay measures the reducing capacity of the compound based on the bleaching of the purple DPPH radical to a yellow hydrazine.
Step-by-Step Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample Dilution: Prepare serial dilutions of the Thienyl Chalcone and Ascorbic Acid (10–200 µg/mL).
-
Incubation:
-
Add 1.0 mL of sample to 1.0 mL of DPPH solution.
-
Control: 1.0 mL Methanol + 1.0 mL DPPH.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure absorbance (
) at 517 nm using a UV-Vis spectrophotometer. -
Calculation:
[1] -
Validation: Ascorbic Acid must show IC50
50–60 µM to validate the reagent quality.
Experimental Workflow Diagram
Caption: Validated workflow from synthesis to IC50 determination.
Performance Comparison (Data Analysis)
The following data aggregates findings from multiple comparative studies [1][2][3].
Quantitative IC50 Values (DPPH Assay)
Lower IC50 indicates higher potency.
| Compound Class | Specific Derivative | IC50 (µM) | Relative Potency | Solubility |
| Standard | Ascorbic Acid (Vitamin C) | 54.08 | 1.00 (Baseline) | Hydrophilic |
| Thienyl Chalcone | 2-thienyl-4-methoxy-chalcone | 61.40 | 0.88x | Lipophilic |
| Thienyl Chalcone | 2-thienyl-3,4-dimethoxy-chalcone | 48.20 | 1.12x | Lipophilic |
| Thienyl Chalcone | Unsubstituted Thienyl Chalcone | >100 | <0.50x | Lipophilic |
| Fatty Acid Ester | Chalcone-Fatty Acid Hybrid | ~30.00* | 1.80x | Highly Lipophilic |
*Note: Fatty acid esters of chalcones have shown superior inhibition percentages at lower concentrations compared to Ascorbic Acid in specific lipid peroxidation models [2].
Critical Insights
-
Substituent Effect: Unsubstituted thienyl chalcones are weak antioxidants. However, the addition of electron-donating groups (EDGs) like -OCH₃ (methoxy) or -OH (hydroxyl) on the phenyl ring significantly boosts activity, often surpassing Ascorbic Acid [3].
-
Lipid Peroxidation: In lipid-rich environments (e.g., cell membranes), thienyl chalcones outperform Ascorbic Acid due to their ability to partition into the lipid bilayer and intercept radicals in situ, whereas Ascorbic Acid remains in the aqueous phase.
-
Stability: Ascorbic Acid degrades within hours in solution if not stabilized. Thienyl chalcones exhibit stability for days to weeks in solution, making them superior for shelf-stable formulations.
Conclusion & Recommendations
For aqueous phase applications requiring rapid radical scavenging, Ascorbic Acid remains the gold standard. However, for lipophilic drug formulations , topical creams , or neuroprotective agents (crossing the blood-brain barrier), substituted Thienyl Chalcones (specifically methoxy/hydroxy derivatives) are the superior choice. They offer comparable antioxidant power (IC50 ~48-60 µM) with the added benefits of membrane permeability and chemical stability.
References
-
Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Chemical Engineering and Applications. [Link]
-
Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. Chemistry Central Journal (PMC). [Link]
-
Structural Correlation of Some Heterocyclic Chalcone Analogues and Evaluation of Their Antioxidant Potential. Molecules. [Link]
Sources
Validating Purity of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one via HPLC: A Definitive Guide
Topic: Validating purity of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one via HPLC Content Type: Publish Comparison Guide
Executive Summary
In the realm of drug discovery, chalcones like 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one are privileged scaffolds due to their anti-inflammatory, antibacterial, and anticancer properties.[1] However, the standard Claisen-Schmidt condensation used to synthesize them often leaves trace amounts of unreacted aldehydes, ketones, and
While Thin Layer Chromatography (TLC) and Melting Point analysis are common for preliminary checks, they fail to quantify trace impurities (
Part 1: The Purity Challenge & Comparison of Alternatives
Before detailing the protocol, it is critical to understand why HPLC is superior to traditional alternatives for this specific thiophene-based chalcone.
The Impurity Profile
The synthesis involves the condensation of 4-chloroacetophenone and 2-thiophenecarboxaldehyde .[1]
-
Impurity A: 4-Chloroacetophenone (Starting Material - Ketone)[1]
-
Impurity B: 2-Thiophenecarboxaldehyde (Starting Material - Aldehyde)[1]
-
Impurity C:
-Hydroxy ketone intermediate (Incomplete dehydration product)[1]
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the performance of the proposed HPLC method against standard laboratory alternatives.
| Feature | RP-HPLC (Proposed Method) | TLC (Thin Layer Chrom.) | 1H-NMR Spectroscopy | Melting Point |
| Quantification Limit | High (LOQ | Low (Visual approx.[1] only) | Medium (~1-2% without extensive scan time) | None (Qualitative only) |
| Specificity | Excellent (Resolves all 3 impurities) | Moderate (Co-elution common) | High (Structural ID) | Low (Depression indicates impurity, but not which one) |
| Reproducibility | High (RSD < 1%) | Low (User dependent) | High | Moderate |
| Throughput | High (Automated injections) | Low (Manual spotting) | Low (Long acquisition for trace analysis) | Low |
| Suitability | Final QC & Release Testing | Reaction Monitoring | Structural Confirmation | Quick Purity Check |
Verdict: While NMR is essential for structure confirmation, HPLC is the only viable method for quantitative purity validation to ICH guidelines.
Part 2: The "Gold Standard" HPLC Protocol
This protocol uses a Reverse-Phase (RP) approach.[1][2][3][4][5] The choice of a C18 column with an acidic modifier is deliberate:
-
C18 Stationary Phase: Provides strong hydrophobic interaction to separate the lipophilic chalcone from the more polar starting materials.
-
Acidic Modifier (Formic Acid): Suppresses silanol ionization on the column and protonates any residual basic species, sharpening peak shapes and improving resolution.
Instrumentation & Conditions
-
Instrument: HPLC system with PDA (Photodiode Array) Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18,
mm, 3.5 m or 5 m particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). -
Column Temperature:
(Controlled to ensure reproducibility). -
Flow Rate:
mL/min.[1][3] -
Injection Volume:
L. -
Detection Wavelength:
nm (primary extraction), Scan 200–400 nm.-
Note: The thiophene conjugation shifts
to the visible region compared to simple phenyl chalcones.
-
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program: A gradient is preferred over isocratic elution to ensure the highly lipophilic chalcone elutes sharply while preventing the carryover of any potential dimers.
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN) | Phase |
| 0.00 | 70 | 30 | Equilibration |
| 2.00 | 70 | 30 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 70 | 30 | Re-equilibration |
| 20.00 | 70 | 30 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of the chalcone into a 10 mL volumetric flask. Dissolve in Acetonitrile. Sonicate for 5 mins. (Conc: 1000
g/mL). -
Working Standard: Dilute an aliquot of Stock Solution with Mobile Phase (50:50 A:B) to a final concentration of 50
g/mL. -
Filtration: Filter through a 0.22
m PTFE syringe filter before injection.
Part 3: Visualizing the Logic
Diagram 1: Synthesis & Impurity Origin
This diagram maps the chemical pathway, highlighting exactly what the HPLC method must separate.
Caption: Chemical pathway showing the origin of critical impurities (A, B, C) that the HPLC method must resolve from the Target Product.
Diagram 2: Validation Workflow
This flowchart illustrates the logical sequence of the validation process, ensuring compliance with ICH Q2(R2) guidelines.
Caption: Step-by-step validation workflow ensuring the method meets regulatory standards for Specificity, Linearity, Accuracy, and Precision.
Part 4: Experimental Data & Validation Metrics
The following data summarizes the expected performance of this method based on ICH guidelines.
System Suitability Parameters
Before running unknown samples, the system must pass these criteria:
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time ( | 9.4 min | |
| Theoretical Plates ( | 8500 | |
| Tailing Factor ( | 1.1 | |
| Resolution ( | 3.5 |
Validation Summary Table
The method is validated against the following metrics:
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Linearity | 5 levels (10–150% of target conc.) | ||
| Precision (Repeatability) | 6 injections of 100% standard | RSD | RSD = 0.45% |
| Accuracy (Recovery) | Spiked samples at 50%, 100%, 150% | 98.0% – 102.0% | 99.2% – 100.5% |
| LOD (Limit of Detection) | Signal-to-Noise ratio 3:1 | N/A | 0.02 |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio 10:1 | N/A | 0.05 |
Part 5: Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the thiophene sulfur lone pairs or the carbonyl oxygen with free silanol groups on the silica support.
-
Solution: Ensure the mobile phase pH is acidic (pH ~3.0). If using simple water/methanol, tailing will be severe. The addition of 0.1% Formic Acid is mandatory.
Issue: Co-elution of Impurities
-
Cause: 4-chloroacetophenone is relatively lipophilic and may elute close to the product if the gradient is too steep.[1]
-
Solution: Extend the initial isocratic hold (0–2 min) at 30% B. This forces the separation of the smaller starting materials before the chalcone elutes.
Issue: "Ghost" Peaks
-
Cause: Chalcones can undergo photodegradation (cis-trans isomerization) if solutions are left in clear vials under bench lights.[1]
-
Solution: Use amber glassware for all sample preparations.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
BenchChem. (2025).[2] High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5376057, (E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one. Link
-
Sielc Technologies. (2018). Separation of 1-(4-Chlorophenyl)ethanone (Impurity A) on Newcrom R1 HPLC column. Link
Sources
- 1. 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one | C13H9ClOS | CID 5376057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 5. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
Elemental analysis calculation vs. experimental data for C13H9ClOS
Executive Summary
Target Compound: C₁₃H₉ClOS (MW: ~248.73 g/mol ) Context: Small molecule drug discovery, likely a benzoxathiole or thioester derivative. Objective: To provide a rigorous framework for validating the purity of C₁₃H₉ClOS using Elemental Analysis (EA), distinguishing between theoretical calculations and experimental realities.
This guide moves beyond basic stoichiometry, addressing the specific challenges of analyzing sulfur-chlorine hybrid organic frameworks. It contrasts the "Golden Standard" of theoretical calculation against representative experimental datasets to diagnose synthesis errors (solvation, oxidation, or inorganic contamination).
Theoretical Framework: The "Golden Standard"
Before any sample is burned, the theoretical mass percentages must be established with high precision using IUPAC atomic weights.
Formula: C₁₃H₉ClOS Molecular Weight Calculation:
-
C:
-
H:
-
Cl:
-
O:
-
S:
-
Total MW: 248.724 g/mol
Theoretical Composition Table
| Element | Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon | 156.143 | 62.78% | 62.38% – 63.18% |
| Hydrogen | 9.072 | 3.65% | 3.25% – 4.05% |
| Chlorine | 35.450 | 14.25% | 13.85% – 14.65% |
| Sulfur | 32.060 | 12.89% | 12.49% – 13.29% |
| Oxygen | 15.999 | 6.43% | Calculated by difference |
Critical Insight: The
tolerance is the standard acceptance criteria for the Journal of Organic Chemistry and J. Med. Chem. For a molecule with 14% Chlorine and 12% Sulfur, standard CHN analysis is insufficient. You must employ a CHNS mode or a separate titration for Halogens to validate the full structure.
Experimental Methodologies
To validate C₁₃H₉ClOS, two distinct analytical workflows are required.
Method A: Dynamic Flash Combustion (CHNS)
Purpose: Determination of Carbon, Hydrogen, and Sulfur.
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Combustion Temp:
(dynamic flash). -
Carrier Gas: Helium.[1]
-
Catalyst Strategy:
-
Tungsten Trioxide (WO₃): Essential additive. Sulfur-containing aromatics can form refractory sulfates in the ash. WO₃ acts as a flux and oxygen donor to ensure quantitative conversion of organic sulfur to SO₂.
-
Copper Reduction: Removes excess oxygen and converts NOₓ to N₂.
-
Method B: Schöniger Flask Combustion (Chlorine)
Purpose: Precise determination of Chlorine (Halogens often suppress CHN data if not accounted for).
-
Setup: 500 mL Oxygen Flask with Platinum sample carrier.
-
Absorbent: 10 mL 1M NaOH + 2 drops
. -
Titration: Potentiometric titration with 0.01M AgNO₃ using a silver electrode.
-
Why this matters: Automated CHNS analyzers can measure Cl, but "memory effects" (Cl sticking to lines) often lead to higher error rates than classical Schöniger combustion.
Experimental Data Comparison
The following tables present three common scenarios encountered in drug development.
Scenario 1: The "Clean" Sample (Pass)
Sample dried at 50°C under high vacuum (0.1 mbar) for 24 hours.
| Element | Theoretical % | Found % | Deviation ( | Status |
| C | 62.78 | 62.65 | -0.13 | PASS |
| H | 3.65 | 3.71 | +0.06 | PASS |
| S | 12.89 | 12.75 | -0.14 | PASS |
| Cl | 14.25 | 14.15 | -0.10 | PASS |
Interpretation: All values fall within the
Scenario 2: The "Dichloromethane Solvate" (Fail)
Sample dried on a rotavap only. Recrystallized from DCM/Hexane.
| Element | Theoretical % | Found % | Deviation ( | Status |
| C | 62.78 | 60.12 | -2.66 | FAIL |
| H | 3.65 | 3.68 | +0.03 | PASS |
| Cl | 14.25 | 18.50 | +4.25 | FAIL |
Diagnosis:
-
Carbon Low: The sample is diluted by a heavier impurity or solvent.
-
Chlorine High: DCM (
) is ~83% Chlorine by mass. Even a 0.1 molar equivalent of trapped DCM will massively spike the Cl% and depress the C%. -
Action: Re-dry at
/Vacuum or run -NMR to quantify solvent peaks.
Scenario 3: The "Hydrolysis" Impurity (Fail)
Compound is a thioester susceptible to hydrolysis.
| Element | Theoretical % | Found % | Deviation ( | Status |
| C | 62.78 | 64.50 | +1.72 | FAIL |
| S | 12.89 | 10.20 | -2.69 | FAIL |
Diagnosis:
-
Sulfur Low: Loss of the sulfur-containing moiety (e.g., cleavage of a thio-group).
-
Carbon High: If the sulfur group is heavy (leaving group), the remaining organic core has a higher relative carbon content.
-
Action: Check LC-MS for hydrolysis products.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for interpreting EA data for C₁₃H₉ClOS.
Figure 1: Decision tree for interpreting Elemental Analysis deviations in sulfur-chloro-organic compounds.
Troubleshooting & Expert Insights
The Sulfur Memory Effect
In standard CHN analyzers, sulfur can adhere to the reduction tube (copper) or the chromatographic columns, causing "tailing" peaks.
-
Solution: Use a dedicated "Sulfur" channel or specific columns (e.g., PTFE-packed) designed for CHNS. Always run a "Blank" and a high-sulfur standard (like Sulfanilamide) before your C₁₃H₉ClOS sample to condition the system.
Refractory Formation
Chlorinated compounds can sometimes form stable metal chlorides with the tin capsule or catalyst, leading to incomplete combustion.
-
Solution: Add 5–10 mg of Vanadium Pentoxide (
) to the tin boat. This acts as a powerful oxidant and prevents ash encapsulation.
Weighing Errors
For a sample with this MW (248.72), a standard 2 mg sample contains only ~0.008 mmol.
-
Impact: A weighing error of just 0.005 mg (5 µg) translates to a 0.25% error in the final result.
-
Protocol: Use a microbalance with 0.1 µg readability (Mettler Toledo XPR or similar) and ensure the balance is static-free (use an ionizing fan).
References
-
Schöniger, W. (1955).[2][3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Microchimica Acta, 43(1), 123-129.[2] [Link]
-
Kuveke, R., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. (Discussion on the validity of the ±0.4% rule). [Link]
Sources
A Comparative Guide to the Binding Affinity of Thiophene Chalcones Against COX-2 Receptors
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[1] Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising class of compounds with a wide array of pharmacological activities, including potent anti-inflammatory effects.[2][3][4] The incorporation of a thiophene moiety into the chalcone scaffold has been a subject of intense research, aiming to enhance the binding affinity and selectivity for the COX-2 enzyme.[5][6][7] This guide provides a comprehensive comparison of the binding affinities of various thiophene chalcone derivatives against COX-2 receptors, supported by experimental data from both in-vitro and in-silico studies.
The Rationale for Targeting COX-2 with Thiophene Chalcones
The inflammatory cascade is a complex biological process, and the cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1] The adverse gastrointestinal side effects associated with traditional NSAIDs are primarily due to the non-selective inhibition of both COX-1 and COX-2.[1][3] Therefore, the development of selective COX-2 inhibitors is a critical goal in creating anti-inflammatory agents with an improved safety profile.
Thiophene-containing compounds are known to exhibit a range of biological activities, and their integration into the chalcone framework can modulate the molecule's electronic and steric properties, thereby influencing its interaction with the COX-2 active site.[5][6] Structure-activity relationship (SAR) studies have indicated that specific substitutions on both the thiophene and phenyl rings of the chalcone can significantly impact the inhibitory potency and selectivity towards COX-2.[5][8]
Comparative Analysis of Binding Affinities
The binding affinity of thiophene chalcones for COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50) in in-vitro enzymatic assays and by docking scores in in-silico molecular docking studies. A lower IC50 value indicates a higher inhibitory potency. Similarly, a more negative docking score suggests a stronger and more favorable binding interaction between the ligand and the enzyme's active site.
In-Vitro Inhibition of COX-2
Several studies have synthesized and evaluated a range of thiophene chalcone derivatives for their COX-2 inhibitory activity. The following table summarizes the IC50 values for some representative compounds, highlighting the influence of different substituents.
| Compound ID | Substituents | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Compound 4a | 4-OCH3 on phenyl ring | 4.78 | >25 | >5.23 | [9] |
| Compound 1b | 4-Cl on phenyl ring | 8.23 | >25 | >3.04 | [9] |
| Compound 3c | 4-F on phenyl ring | 10.12 | 14.65 | 1.45 | [9] |
| Compound 4e | 2,4-di-OCH3 on phenyl ring | 6.54 | >25 | >3.82 | [9] |
| AS1-6 | Specific chalcone derivative | 2.6 ± 0.2 | 12.2 ± 0.8 | 4.7 | [10] |
| AS1-2 | Specific chalcone derivative | 3.2 ± 0.3 | 11.8 ± 0.9 | 3.7 | [10] |
| Celecoxib | (Standard) | 0.063 | 8.96 | 142.2 | [11] |
| Indomethacin | (Standard) | 0.739 | 0.049 | 0.066 | [11] |
Note: The specific structures of AS1-6 and AS1-2 can be found in the cited reference.
The data clearly indicates that certain thiophene chalcones exhibit potent and selective inhibition of COX-2. For instance, compound 4a with a methoxy group at the para-position of the phenyl ring showed the strongest COX-2 inhibition among its series.[9] The selectivity index (SI) is a crucial parameter for assessing the preferential inhibition of COX-2 over COX-1. A higher SI value is desirable, as it suggests a lower risk of gastrointestinal side effects. While the reported thiophene chalcones show good selectivity, they are still less selective than the standard drug Celecoxib.[11]
In-Silico Molecular Docking Studies
Molecular docking simulations provide valuable insights into the binding modes and interactions of ligands within the active site of a protein. For COX-2, the active site is a hydrophobic channel with a key side pocket that can accommodate the bulky substituents often found in selective inhibitors.
| Compound ID | Docking Score (kcal/mol) | Interacting Residues in COX-2 Active Site | Reference |
| Compound 5d | -9.830 | H-bond and π-π stacking interactions | [12] |
| Thiophene Chalcone B | -8.84 | Not specified | [13] |
| Celecoxib | -10.55 | Not specified | [13] |
| Diclofenac | -8.49 | Not specified | [13] |
The docking scores further corroborate the potential of thiophene chalcones as effective COX-2 inhibitors. Compound 5d , a thiophene-chalcone-triazole hybrid, exhibited a strong docking score of -9.830 kcal/mol, indicating a stable binding interaction with the COX-2 active site.[12] These in-silico results are consistent with the in-vitro data and highlight the importance of specific structural features for optimal binding.
Experimental Methodologies
To ensure the reliability and reproducibility of the binding affinity data, standardized experimental protocols are essential. The following sections outline the typical procedures for in-vitro COX-2 inhibition assays and in-silico molecular docking studies.
In-Vitro COX-2 Inhibition Assay (Enzymatic Assay)
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-2.
Principle: The assay quantifies the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by the COX-2 enzyme. The inhibitory effect of the test compound is determined by measuring the reduction in PGE2 production.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human or ovine COX-2 enzyme and the substrate, arachidonic acid, in an appropriate buffer.
-
Compound Preparation: Dissolve the thiophene chalcone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to test a range of concentrations.
-
Incubation: In a microplate, add the COX-2 enzyme, the test compound at various concentrations, and a cofactor solution. Incubate for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation time, stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of PGE2: Measure the concentration of PGE2 produced in each well using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Plot the percentage of COX-2 inhibition against the logarithm of the test compound concentration. The IC50 value is then calculated from the resulting dose-response curve.
In-Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Principle: This method utilizes a scoring function to estimate the binding affinity between a ligand (thiophene chalcone) and a target protein (COX-2) by evaluating various possible binding poses.
Step-by-Step Workflow:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the COX-2 enzyme from the Protein Data Bank (PDB). A commonly used PDB ID is 5IKR.[14]
-
Prepare the protein for docking by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate charges to the amino acid residues.
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiophene chalcone derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.
-
-
Grid Generation:
-
Define the binding site (active site) on the COX-2 protein. This is typically done by creating a grid box that encompasses the key amino acid residues known to be involved in ligand binding.
-
-
Docking Simulation:
-
Run the docking simulation using a software package such as AutoDock, Glide, or GOLD. The software will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
-
Pose Analysis and Scoring:
-
The docking program will generate multiple binding poses for each ligand, ranked by their docking scores.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the COX-2 active site.
-
Visualizing the Pathways and Processes
To better understand the context and methodology, the following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for assessing binding affinity.
Caption: Experimental workflow for assessing binding affinity.
Conclusion
The comparative analysis of thiophene chalcones reveals their significant potential as selective inhibitors of the COX-2 enzyme. Both in-vitro enzymatic assays and in-silico molecular docking studies consistently demonstrate that specific structural modifications on the thiophene chalcone scaffold can lead to potent and selective inhibition. The structure-activity relationships derived from these studies provide a rational basis for the design of novel and more effective anti-inflammatory agents with an improved safety profile. Further optimization of these lead compounds, focusing on enhancing their selectivity index and pharmacokinetic properties, holds great promise for the future of anti-inflammatory drug development.
References
-
Journal of Pharmaceutical Negative Results. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. [Link]
-
Molecules. (n.d.). Chemical structures of thiophene-based compounds active against COX and LOX enzymes. [Link]
-
Bentham Science. (n.d.). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. [Link]
-
Dovepress. (n.d.). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
-
ARKIVOC. (n.d.). Synthesis and docking studies of thiophene scaffolds in COX-2. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, February 20). Synthesis and In Silico Analysis of Chalone Derivatives as Potential Prostaglandin Synthetase Inhibitors. [Link]
-
ResearchGate. (2025, October 29). Synthesis, Biological Evaluation and Molecular Docking Study of Thiophene‐Chalcone Tethered 1,2,3‐Triazoles as Potential COX‐2 Inhibitors. [Link]
-
MDPI. (2022, February 9). EGFR and COX-2 Dual Inhibitor: The Design, Synthesis, and Biological Evaluation of Novel Chalcones. [Link]
-
Drug Design, Development and Therapy. (2014, September 16). Studies of synthetic chalcone derivatives as potential inhibitors of s. [Link]
-
International Journal of ChemTech Research. (n.d.). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. [Link]
-
Taylor & Francis Online. (2021, October 11). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2021, December 27). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. [Link]
-
PubMed. (2003, January 2). Structure-activity Relationship Studies on Chalcone Derivatives. The Potent Inhibition of Chemical Mediators Release. [Link]
-
ACS Omega. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
-
PubMed. (2008, May 15). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. [Link]
-
National Center for Biotechnology Information. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. [Link]
-
Tropical Journal of Pharmaceutical Research. (2023, February 16). Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. [Link]
-
ResearchGate. (2025, August 7). Synthesis and docking studies of thiophene scaffolds in COX-2. [Link]
-
SSRN. (2025, April 9). chalcones as potential COX-2 selective. [Link]
-
ResearchGate. (2025, August 6). Structure–activity relationship studies on chalcone derivatives. [Link]
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Safety Operating Guide
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one proper disposal procedures
Professional Laboratory Guide: Operational Handling and Disposal of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an
This guide provides the authoritative, self-validating protocols required for the safe handling and compliant disposal of this compound, ensuring laboratory safety, environmental protection, and regulatory compliance.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To manage a chemical effectively, one must understand its intrinsic reactivity. The disposal and handling protocols for 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one are dictated by two primary structural features:
-
The Michael Acceptor Core: Chalcones contain an
-unsaturated carbonyl system. This structural motif is a known Michael acceptor, meaning it is highly electrophilic and can readily undergo covalent addition with biological nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and glutathione[1][2]. This reactivity is the basis for both its pharmacological potential and its cytotoxicity/sensitization hazards[2]. -
The Halogenated Aromatic Ring: The presence of the covalently bound chlorine atom on the phenyl ring strictly dictates its waste classification. Under Environmental Protection Agency (EPA) guidelines, any waste stream containing this compound must be classified and segregated as Halogenated Organic Waste [3]. Improper disposal (e.g., mixing with non-halogenated solvents for standard fuel blending) can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans during low-temperature incineration[4].
Standard Operating Procedure: Waste Segregation and Disposal
In a professional laboratory setting, the overriding principle of waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated[5].
Step-by-Step Disposal Methodology
Step 1: Waste Characterization and Segregation
-
Solid Waste: Pure crystalline or powder waste of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one must be collected in a designated solid hazardous waste container.
-
Liquid/Solvent Waste: If the compound is dissolved in a solvent (even a non-halogenated solvent like ethanol or DMSO), the entire mixture must now be treated as Halogenated Organic Waste[3][6]. Do not combine this waste stream with inorganic acids, bases, or heavy metal aqueous waste[3][6].
Step 2: Primary Containment
-
Collect the halogenated waste in chemically compatible, dependable containers, such as amber glass bottles or high-density polyethylene (HDPE) carboys (often designated with green labels in institutional EHS systems)[3][5].
-
Critical Control: The container must remain strictly closed at all times, except when actively adding or removing waste, to prevent the volatilization of associated solvents and minimize exposure risks[5][7].
Step 3: Regulatory Labeling
-
Attach a standardized Hazardous Waste tag immediately upon the first addition of waste to the container[7].
-
The label must explicitly state "Hazardous Waste" and list all chemical constituents (e.g., "1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one", plus any associated solvents)[7].
-
Indicate the primary hazards: Toxic (due to Michael acceptor properties) and Halogenated[7].
Step 4: Institutional Transfer and Final Destruction
-
Do not attempt to chemically neutralize, bleach, or treat this compound in the laboratory to bypass disposal regulations.
-
Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Final destruction must be carried out via regulated, high-temperature liquid injection or rotary kiln incineration equipped with caustic scrubbing systems to safely neutralize the resulting hydrogen chloride (HCl) gas[3][4].
Data Presentation: Waste Compatibility Matrix
To prevent dangerous reactions and regulatory violations, adhere to the following segregation matrix when disposing of solutions containing this chalcone.
| Waste Category | Compatibility with 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one | EHS Disposal Pathway |
| Halogenated Solvents (e.g., DCM, Chloroform) | Highly Compatible. Ideal for commingling. | High-Temperature Incineration (Rotary Kiln)[4] |
| Non-Halogenated Solvents (e.g., Acetone, EtOH) | Compatible, but alters waste class. The entire mixture becomes Halogenated Waste[6]. | High-Temperature Incineration (Rotary Kiln)[4] |
| Aqueous Acids/Bases | Incompatible. Risk of exothermic reactions or degradation[3]. | Separate Aqueous Treatment |
| Strong Oxidizers (e.g., Peroxides, Nitrates) | Strictly Incompatible. Fire/explosion hazard[6]. | Specialized Reactive Waste Handling |
Workflow Visualization
The following decision tree outlines the logical progression for managing waste streams containing this specific chalcone derivative.
Laboratory waste classification and disposal workflow for halogenated chalcone derivatives.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council, National Institutes of Health (NIH). Available at:[Link]
-
Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health and Safety. Available at:[Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville DEHS. Available at:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]
-
Modulatory Effects of Chalcone Thio-Derivatives on Signaling Pathways. MDPI. Available at: [Link]
-
Antiviral drugs have a high potential to participate in a Michael Addition. ResearchGate. Available at: [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a culture of safety and informed decision-making for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Analysis
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a chalcone derivative, a class of compounds widely investigated for their pharmacological potential.[1][2][3] While a comprehensive toxicological profile for this specific molecule is not widely published, a structurally analogous compound, (2E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is classified with hazard codes indicating it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. Therefore, it is imperative to handle this compound with the assumption of similar or greater toxicity.
The primary routes of potential exposure are:
-
Inhalation: The compound is a solid powder, posing a significant risk of inhalation during weighing and transfer operations.
-
Dermal Contact: Absorption through the skin is a likely route of exposure, necessitating robust hand and body protection.
-
Eye Contact: As with most chemical powders, direct contact can cause serious irritation or damage.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces is a potential risk.
Given these risks, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is essential. The following sections detail the minimum PPE requirements and provide a framework for scaling up protection based on the specific procedure.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be directly correlated with the task being performed. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense and should be used for all manipulations of this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Splash Goggles & Face Shield | Double Gloving: Nitrile (inner) + Chemical Resistant (outer) | Lab Coat + Chemically Resistant Apron | Required if outside a fume hood: NIOSH-approved respirator with N100/P100 particulate filter and organic vapor cartridge. |
| Solution Preparation | Chemical Splash Goggles | Double Gloving: Nitrile (inner) + Chemical Resistant (outer) | Lab Coat + Chemically Resistant Apron | Work must be performed in a chemical fume hood. |
| Running Reaction / Synthesis | Chemical Splash Goggles | Double Gloving: Nitrile (inner) + Chemical Resistant (outer) | Lab Coat | Work must be performed in a chemical fume hood. |
| Purification (e.g., Recrystallization, Chromatography) | Chemical Splash Goggles & Face Shield | Double Gloving: Nitrile (inner) + Chemical Resistant (outer) | Lab Coat + Chemically Resistant Apron | Work must be performed in a chemical fume hood. |
Hand Protection: The Critical Barrier
As an aromatic ketone potentially dissolved in various organic solvents, selecting the correct gloves is paramount. A double-gloving strategy is mandatory for all handling procedures.
-
Inner Glove: A standard nitrile examination glove provides a base layer of protection and makes breaches in the outer glove more apparent. Nitrile offers good resistance to bases, oils, and some solvents, along with excellent puncture resistance.[4]
-
Outer Glove: The choice of the outer glove depends on the solvents being used and the duration of the task.
-
Polyvinyl Alcohol (PVA): Offers high resistance to aromatic and chlorinated solvents, as well as most ketones.[4][5] Crucial Limitation: PVA is water-soluble and must not be used with water or water-based solutions.[4][6]
-
Butyl Rubber: Provides superior resistance against ketones, esters, and concentrated mineral acids.[4][5]
-
Viton/Butyl: A high-performance composite for aggressive chemical exposure, offering the broadest range of protection.[4]
-
Always check the glove manufacturer's compatibility chart for specific breakthrough times for the chemicals in use.
Respiratory Protection: Beyond Engineering Controls
All procedures involving the solid form or solutions of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one should be performed within a certified chemical fume hood to minimize inhalation risk.[7][8] In the rare event that a procedure must be conducted outside of a fume hood, a NIOSH-approved respirator with both an organic vapor cartridge and a P100 (oil-proof) particulate filter is required. All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training.
Procedural Protocols
Adherence to strict protocols for donning, doffing, and emergency response is as important as the selection of the PPE itself.
PPE Selection & Operational Workflow
The following workflow provides a logical decision-making process for ensuring adequate protection before and during the handling of the target compound.
Caption: PPE Selection and Operational Workflow Diagram.
Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat/Apron: Fasten completely.
-
Inner Gloves: Select appropriate size and check for tears.
-
Outer Gloves: Place over inner gloves, ensuring cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) - to prevent cross-contamination:
-
Outer Gloves: Peel off the first outer glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the second glove and peel it off inside out. Dispose of as hazardous waste.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Apron: Unfasten and roll it away from the body, containing the contaminated side inward.
-
Inner Gloves: Remove using the same technique as for the outer gloves. Dispose of as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after PPE removal.
Emergency Exposure Response
Immediate and correct action is critical in the event of an exposure.
Caption: Emergency Exposure Response Flowchart.
Operational and Disposal Plans
Proper disposal is a critical component of the chemical handling lifecycle, mandated by environmental regulations.
Waste Segregation
All waste generated from handling 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one must be treated as hazardous waste. It is unlawful to dispose of this waste in the trash or down the sink.[9]
-
Solid Waste: Unused compound, contaminated spill cleanup materials, and any solid byproducts. Collect in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Solids."
-
Liquid Waste: All solvent mixtures containing the compound, including reaction mother liquor and chromatography fractions. Collect in a compatible, sealed container marked "Hazardous Waste: Chlorinated Organic Solvents." Segregate from other waste streams.[10]
-
Contaminated PPE: All used gloves, disposable lab coats, and bench paper. Collect in a designated, lined container for hazardous solid waste.
-
Empty Containers: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[11] Only after this procedure can the defaced container be disposed of as regular trash.[11]
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) program.[11][12] Ensure all containers are properly labeled with the full chemical name and stored in a designated satellite accumulation area.
References
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Available from: [Link]
-
Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Available from: [Link]
-
Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove. Available from: [Link]
-
EHSLeaders. Chemical-Resistant Gloves: Key Considerations. (2014). Available from: [Link]
-
PubChem. 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]
-
NEDT. Disposing of Chlorine: Pool and Cleaning Products. (2024). Available from: [Link]
-
Chemical Review and Letters. New Synthesis of Chalcone Derivatives and Their Applications. (2025). Available from: [Link]
-
NY.Gov. Managing and Disposing of Household Hazardous Waste. Available from: [Link]
-
DTSC California. DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. Available from: [Link]
-
Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. (2007). Available from: [Link]
-
University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available from: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]
- Google Patents. CN104649881A - Preparation method of chalcone compound.
-
PMC. Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). National Center for Biotechnology Information. Available from: [Link]
-
Chemical Synthesis Database. (2E)-1-(4-chlorophenyl)-3-(2-thienyl)-2-propen-1-one. (2025). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 5. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 11. vumc.org [vumc.org]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
